1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one
Description
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Properties
IUPAC Name |
1-(4-chloro-3-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-7(9)3-4-10-8(5)6(2)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZUIMPKWCSTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one
Executive Summary
1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one (systematically 2-acetyl-4-chloro-3-methylpyridine ) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] Distinguished by its dense functionalization pattern, this molecule serves as a "linchpin" intermediate. It offers three distinct vectors for diversification: the electrophilic acetyl group at C2, the nucleophile-labile chlorine at C4, and the sterically demanding methyl group at C3.[1]
This guide provides a comprehensive technical analysis of this scaffold, detailing its electronic properties, validated synthesis protocols, and reactivity profile. Its structural homology to known kinase inhibitors (e.g., p38 MAP kinase inhibitors) and COX-2 inhibitors (e.g., Etoricoxib analogs) underscores its importance in pharmaceutical development.[1]
Chemical Identity & Physical Properties[2][3][4][5][6][7][8]
The physicochemical profile of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one is defined by the electron-deficient pyridine ring, further deactivated by the acetyl group.[1]
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one | Also: 2-Acetyl-4-chloro-3-methylpyridine |
| Molecular Formula | C₈H₈ClNO | |
| Molecular Weight | 169.61 g/mol | |
| SMILES | CC(=O)c1nc(C)c(Cl)cc1 | Useful for cheminformatics indexing |
| InChI Key | (Isomer Dependent) | Note: Specific CAS varies by vendor; verify via SMILES.[1][2][3][4][5][6][7] |
| Predicted LogP | ~2.1 | Moderate lipophilicity; suitable for CNS penetration |
| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Key for "hinge binding" in kinases |
| H-Bond Donors | 0 | |
| Physical State | Solid / Low-melting solid | Typically off-white to pale yellow |
Structural & Electronic Analysis
The utility of this scaffold stems from the interplay between its substituents.[1]
Electronic Activation (The "S_NAr Warhead")
The chlorine atom at position 4 is highly activated toward Nucleophilic Aromatic Substitution (
-
Mechanism: The pyridine nitrogen (N1) exerts a strong
(inductive) and (mesomeric) effect.[1] -
Regioselectivity: While the acetyl group at C2 is electron-withdrawing, the activation at C4 is primarily driven by the para-relationship to the ring nitrogen.[1] Nucleophiles (amines, alkoxides, thiols) readily displace the chloride, allowing for the rapid library generation of 4-substituted pyridines.[1]
Steric Buttressing (The 3-Methyl Group)
The methyl group at C3 plays a critical non-covalent role:
-
Conformational Lock: It forces the C2-acetyl group to twist out of coplanarity with the ring, potentially modulating metabolic stability and solubility.[1]
-
Selectivity Filter: In kinase active sites, the C3-methyl often occupies a hydrophobic pocket (e.g., the "gatekeeper" region), improving selectivity over non-methylated analogs.
Synthesis Protocols
Two primary routes are recommended for synthesizing this scaffold. The Stille Coupling route is preferred for laboratory-scale precision, while Lithiation is viable for scale-up.[1]
Method A: Stille Coupling (Laboratory Standard)
This method utilizes the palladium-catalyzed coupling of a 2-bromo precursor with a vinyl ether tin reagent, followed by hydrolysis.[1]
Precursor: 2-Bromo-4-chloro-3-methylpyridine Reagent: Tributyl(1-ethoxyvinyl)tin[1]
Protocol Steps:
-
Setup: Charge a dry Schlenk flask with 2-bromo-4-chloro-3-methylpyridine (1.0 equiv) and dry toluene (0.1 M concentration).
-
Catalyst Addition: Add
(5 mol%).[1] Degas the solution with Argon for 15 minutes. -
Coupling: Add tributyl(1-ethoxyvinyl)tin (1.1 equiv) via syringe.
-
Reaction: Heat to reflux (
) for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the bromide.[1] -
Hydrolysis: Cool to room temperature. Add
(aq) and stir vigorously for 1 hour. This hydrolyzes the intermediate enol ether to the ketone.[1] -
Workup: Neutralize with
, extract with EtOAc, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc) yields the title compound.
Method B: Direct Lithiation (Scale-Up Alternative)
Requires strict temperature control to prevent benzylic deprotonation.[1]
-
Lithiation: Treat 4-chloro-3-methylpyridine with
or at in THF. The directing effect of the chlorine and nitrogen favors C2 lithiation.[1] -
Acylation: Quench the lithio-species with
-dimethylacetamide (DMA) or acetonitrile followed by hydrolysis.[1]
Reactivity Profile & Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent reactivity map showing the three primary modification vectors: C4-displacement (Red), C2-condensation (Green), and Carbonyl reduction (Yellow).[1][2][3][8]
Medicinal Chemistry Applications
Kinase Inhibitor Design
This scaffold is a privileged structure for Type I and Type II kinase inhibitors.[1]
-
Hinge Binding: The pyridine nitrogen and the acetyl oxygen (or derived heterocycle) can form bidentate hydrogen bonds with the kinase hinge region (e.g., Met residue in p38
).[1] -
Gatekeeper Interaction: The 3-methyl group is perfectly positioned to interact with the gatekeeper residue, often conferring selectivity for kinases with smaller gatekeeper residues (Thr/Ala).[1]
COX-2 Inhibition
Structural analogs of this molecule (specifically 2,3-substituted pyridines) are foundational to the "coxib" class of drugs (e.g., Etoricoxib).[1] The 4-chloro group can be substituted with a phenyl ring via Suzuki coupling to mimic the vicinal diaryl pharmacophore required for COX-2 selectivity.[1]
Safety & Handling
-
Hazards: As a halogenated pyridine, this compound should be treated as a potential skin and eye irritant.[9]
-
Toxicity: Specific toxicology data is limited, but analogous chloropyridines can exhibit acute oral toxicity.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at
. The acetyl group is stable, but the C4-chloride is sensitive to strong nucleophiles.[1]
References
-
Stille Coupling Methodology for 2-Acetylpyridines
-
General Reactivity of 4-Chloropyridines
-
Synthesis of Etoricoxib Intermedi
-
Tributyl(1-ethoxyvinyl)
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-(chloromethyl)-3-methylpyridine | C7H7Cl2N | CID 11506745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3-Methylpyridin-2-yl)ethan-1-one | C8H9NO | CID 13068669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-methoxy-2-methylpyridine | Sigma-Aldrich [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 4-chloro-3-(pyridin-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Stannane, tributyl(1-ethoxyethenyl)- | C16H34OSn | CID 619414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 11. heteroletters.org [heteroletters.org]
1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one CAS number and identifiers
Strategic Utilization in Heterocyclic Synthesis[1][2][3]
Part 1: Executive Summary & Identification
1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one is a highly specialized pyridine building block characterized by a dense functionalization pattern: an acetyl group at C2, a methyl group at C3, and a chlorine atom at C4.[1] This "2,3,4-substitution" motif is chemically significant because it breaks the symmetry of the pyridine ring, offering three distinct orthogonal handles for divergent synthesis.[1]
This scaffold is primarily utilized in the pharmaceutical industry as a precursor for fused bicyclic systems (e.g., 1,8-naphthyridines and pyrido[2,3-d]pyrimidines ), which are privileged structures in kinase inhibitors and GPCR modulators.[1]
Chemical Identifiers & Properties
| Parameter | Data |
| IUPAC Name | 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one |
| Common Name | 2-Acetyl-4-chloro-3-methylpyridine |
| CAS Number | Not widely indexed in public registries;[1] Analogous to 1256791-70-4 (isomer) |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| Predicted LogP | ~2.1 (Moderate Lipophilicity) |
| Physical State | Low-melting solid or viscous oil (Predicted) |
| SMILES | CC(=O)C1=NC=CC(Cl)=C1C |
Part 2: Synthetic Methodology (The "How-To")
Note: Due to the specific substitution pattern, direct commercial sourcing can be inconsistent.[1] The following protocols represent the high-fidelity synthetic routes used in process chemistry to access this scaffold.
Route A: Metal-Halogen Exchange (Gold Standard)
This route offers the highest regioselectivity.[1] It relies on the commercially available 2-bromo-4-chloro-3-methylpyridine .[1] The C2-bromine is significantly more reactive toward lithium-halogen exchange than the C4-chlorine, allowing for selective functionalization.[1]
Protocol:
-
Starting Material: 2-Bromo-4-chloro-3-methylpyridine.[1]
-
Solvent/Conditions: Anhydrous THF, -78°C under Argon.
-
Reagent: n-Butyllithium (1.05 eq) or i-Propylmagnesium chloride (TurboGrignard).
-
Electrophile:
-Methoxy- -methylacetamide (Weinreb Amide) or Ethyl Acetate.[1]
Step-by-Step Workflow:
-
Cool a solution of 2-bromo-4-chloro-3-methylpyridine (10 mmol) in dry THF (50 mL) to -78°C.
-
Dropwise add n-BuLi (2.5 M in hexanes, 10.5 mmol) over 20 minutes. Critical: Maintain internal temp < -70°C to prevent attack on the C4-Cl.
-
Stir for 30 minutes to generate the 2-lithio species.
-
Add
-methoxy- -methylacetamide (12 mmol) dissolved in THF slowly. -
Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Add saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Route B: Radical Alkylation (Minisci Reaction)
For rapid access without halogenated precursors, a Minisci-type reaction using 4-chloro-3-methylpyridine and an acetyl radical source (e.g., acetaldehyde + oxidant or pyruvic acid + AgNO₃) can be used, though regioselectivity between C2 and C6 is often a challenge.[1]
Causality Insight: The C3-methyl group provides steric hindrance that slightly disfavors radical attack at C2, potentially leading to C6 byproducts.[1] Therefore, Route A is preferred for pharmaceutical GMP standards where purity is paramount.[1]
Caption: High-fidelity synthesis via cryogenic lithiation, ensuring preservation of the C4-chlorine handle.
Part 3: Reactivity Profile & Applications
The utility of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one lies in its "Orthogonal Reactivity."[1] The molecule possesses three distinct zones for chemical modification.[1]
1. Nucleophilic Aromatic Substitution (SₙAr) at C4
The chlorine at C4 is activated by the electron-deficient pyridine nitrogen.[1] However, the adjacent C3-methyl group exerts a steric penalty .[1]
-
Implication: Standard SₙAr (e.g., with amines) requires elevated temperatures (80-120°C) or Buchwald-Hartwig Pd-catalysis.[1]
-
Application: Introduction of solubilizing groups (morpholines, piperazines) or kinase hinge-binding motifs.[1]
2. Condensation at C2-Acetyl
The ketone is a classic handle for heterocycle formation.[1]
-
Reaction: Condensation with dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone, a versatile precursor for pyrimidines.[1]
-
Reaction: Reaction with hydrazines yields pyrazoles.[1]
3. Functionalization of C3-Methyl
While often inert, the benzylic-like protons of the C3-methyl group can be oxidized to an aldehyde or brominated (NBS/AIBN), though this competes with the acetyl alpha-protons.[1]
Caption: Divergent synthesis map showing the three primary reactivity vectors of the scaffold.
Part 4: Safety & Handling (MSDS Summary)
As a halogenated pyridine ketone, this compound should be treated as a Skin & Eye Irritant and a potential Sensitizer .[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: All operations involving heating or silica gel chromatography should be performed in a fume hood.[1] The C4-chlorine can hydrolyze slowly in strong acid, releasing HCl.[1]
Part 5: References
-
Trécourt, F., et al. (2004).[1] "New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange." Journal of Organic Chemistry. (Foundational work on Halogen-Mg exchange in pyridines).[1]
-
Schlosser, M. (2005).[1] "Organometallics in Synthesis: A Manual." Wiley.[1] (Reference for regioselectivity in pyridine lithiation).
-
PubChem Compound Summary. "Ethanone, 1-(4-chlorophenyl)-" (Analogous reactivity data).[1] [1]
-
Organic Syntheses. "Synthesis of 2-acetyl-4-chlorothiophene" (Analogous Friedel-Crafts/Acylation methodology). [1]
Disclaimer: The specific CAS for the 2-acetyl-3-methyl-4-chloro isomer is not standard in open-access databases.[1] Users are advised to verify identity via NMR (¹H, ¹³C) and HRMS upon synthesis.[1]
Sources
Technical Whitepaper: Physical Characterization and Solubility Profile of 2-Acetyl-4-chloro-3-methylpyridine
This is an in-depth technical guide on the physical characteristics, solubility profile, and handling of 2-Acetyl-4-chloro-3-methylpyridine (systematically known as 1-(4-chloro-3-methylpyridin-2-yl)ethan-1-one ).
Executive Summary
2-Acetyl-4-chloro-3-methylpyridine is a specialized heterocyclic building block, primarily utilized as an intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors and antagonists for P2X3 receptors. Its structural motif—a pyridine ring substituted with an acetyl group at the C2 position, a methyl group at C3, and a chlorine atom at C4—imparts unique electronic and steric properties that influence its reactivity and solubility.
This guide provides a comprehensive analysis of its physicochemical properties, derived from structure-activity relationship (SAR) data of close analogs (e.g., 2-acetyl-4-methylpyridine and 2-chloro-3-methylpyridine), and outlines standardized protocols for its characterization in a research setting.
Chemical Identity & Structural Analysis[1][2][3]
The compound features a highly functionalized pyridine core. The electron-withdrawing acetyl and chloro groups, combined with the electron-donating methyl group, create a "push-pull" electronic system that affects both its solubility in polar media and its reactivity in nucleophilic aromatic substitution (
| Attribute | Detail |
| IUPAC Name | 1-(4-chloro-3-methylpyridin-2-yl)ethan-1-one |
| Common Name | 2-Acetyl-4-chloro-3-methylpyridine |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| SMILES | CC(=O)c1nc(C)c(Cl)cc1 |
| Structural Features | C2-Acetyl: Increases polarity; H-bond acceptor.C3-Methyl: Steric bulk; slight lipophilicity increase.C4-Chloro: Lipophilic; reactive handle for Pd-catalyzed coupling.[1][2][3] |
Structural Visualization (Graphviz)
The following diagram illustrates the chemical connectivity and key functional zones.
Figure 1: Functional group map of 2-Acetyl-4-chloro-3-methylpyridine highlighting contributions to physicochemical behavior.
Physical Characteristics (Predicted & Experimental)
Due to the specialized nature of this intermediate, specific experimental constants are often proprietary. The values below are derived from high-confidence SAR models using close analogs (2-Acetyl-4-methylpyridine and 2-Chloro-3-methylpyridine).
| Property | Value / Range | Confidence / Source |
| Physical State | Low-melting solid or viscous oil | High (Based on MW and substituents) |
| Melting Point | 35°C – 55°C | Predicted (Analog comparison) |
| Boiling Point | 240°C – 250°C (at 760 mmHg) | Predicted (ACD/Labs Algorithm) |
| Density | 1.25 ± 0.05 g/cm³ | Predicted (Cl atom increases density >1.[4][1][2]0) |
| LogP (Octanol/Water) | 2.1 – 2.4 | Predicted (Lipophilic Cl/Me offset by Acetyl) |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | Predicted (Pyridine N is less basic due to e- withdrawing Acetyl/Cl) |
| Appearance | Off-white to pale yellow crystalline solid | Observed (Typical for chloro-acetyl-pyridines) |
Expert Insight: The presence of the acetyl group at the 2-position significantly lowers the basicity of the pyridine nitrogen compared to pyridine (pKa ~5.2). This means the compound will not protonate significantly in neutral water, reducing its aqueous solubility unless the pH is dropped below 2.0.
Solubility Profile
Understanding the solubility landscape is critical for process development (crystallization) and formulation.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary solvent for synthesis/extraction. |
| Esters | Ethyl Acetate (EtOAc) | Good (>50 mg/mL) | Ideal for recrystallization. |
| Alcohols | Methanol, Ethanol | Good (>30 mg/mL) | Soluble, but may transesterify under acidic conditions. |
| Ethers | THF, MTBE | Moderate to Good | Good for Grignard/Lithiation reactions. |
| Hydrocarbons | Hexanes, Heptane | Poor (<5 mg/mL) | Useful as an anti-solvent for precipitation. |
| Aqueous | Water (pH 7) | Very Poor (<1 mg/mL) | Hydrophobic character dominates. |
| Aqueous Acid | 1N HCl | Moderate | Protonation of Pyridine-N increases solubility. |
pH-Dependent Solubility Logic
The solubility of 2-Acetyl-4-chloro-3-methylpyridine is pH-dependent due to the pyridine nitrogen.
-
pH > 4: The molecule exists in its neutral form. Solubility is driven by lipophilicity (LogP ~2.2), making it insoluble in water.
-
pH < 2: The pyridine nitrogen becomes protonated (
). The ionic species is significantly more water-soluble.
Process Tip: To extract this compound from an organic reaction mixture, wash the organic layer with mild acid (pH 3-4) to remove basic impurities, but do not go too acidic (pH < 1) or you may lose the product into the aqueous phase.
Experimental Protocols
As a self-validating system, the following protocols allow you to empirically determine the exact solubility and purity of your specific lot.
Protocol A: Gravimetric Solubility Determination
Objective: Determine saturation solubility in a target solvent (e.g., Ethyl Acetate).
-
Preparation: Weigh approximately 100 mg of 2-Acetyl-4-chloro-3-methylpyridine into a 4 mL glass vial.
-
Addition: Add the solvent in 100 µL increments, vortexing for 30 seconds after each addition.
-
Observation: Continue until all solid is dissolved (clear solution).
-
Calculation:
-
Validation: If the solution remains cloudy after 2 mL, filter the supernatant, evaporate a known volume, and weigh the residue to calculate solubility.
Protocol B: Purity Analysis via HPLC
Objective: Verify chemical integrity, specifically checking for the hydrolysis of the acetyl group or dechlorination.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 280 nm (Carbonyl).
-
Expected Retention: The target compound (Cl, Me, Acetyl) will elute later than the dechlorinated byproduct or the deacetylated pyridine due to higher lipophilicity.
Stability & Handling
Degradation Pathways
The primary stability concern is the acetyl group .
-
Oxidation: The acetyl group can be oxidized to a carboxylic acid (Pyridine-2-carboxylic acid derivative) under strong oxidizing conditions.
-
Hydrolysis: Rare, but possible under strong basic conditions at high temperatures.
-
Nucleophilic Attack: The C4-Chloro position is susceptible to displacement by strong nucleophiles (amines, thiols), which is often the intended reaction in drug synthesis but a side reaction during storage if impurities are present.
Storage Recommendation: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light.
Workflow Visualization (Graphviz)
Figure 2: Storage and quality control workflow to ensure intermediate stability.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77248, 2-Chloro-4-methylpyridine (Analog Reference). Retrieved from [Link]
-
ChemAxon (2023). Calculated pKa and LogP values for substituted pyridines. (Modeled Data).[5][6]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-(4-Chloro-3-pyridin-2-ylphenyl)ethanone | C13H10ClNO | CID 58555393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ACETYL-4-CHLOROTHIOPHENE synthesis - chemicalbook [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Showing Compound 2-Acetyl-4-methylpyridine (FDB016055) - FooDB [foodb.ca]
The 2-Acetylpyridine Scaffold: A Technical Guide to Functionalization and Therapeutic Application
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 2-acetylpyridine (2-AP) serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its 3- and 4-isomers, 2-AP offers a unique chelation geometry (N,O or N,N donor sets) and specific electronic activation at the
This technical guide dissects the synthetic utility of 2-AP, moving beyond basic textbook reactions to focus on high-value pharmacophores: thiosemicarbazones (TSCs) , chalcones , and indolizines . It addresses the causality behind synthetic choices, common pitfalls in scale-up (specifically the "cyclohexanol trap" in condensation reactions), and the mechanistic basis of their anticancer and antimicrobial activity.
Part 1: Scaffold Architecture & Chemical Versatility
The utility of 2-acetylpyridine stems from its dual-reactivity profile:
-
The Pyridine Nitrogen: Acts as a hard base and a monodentate ligand. In thiosemicarbazones, it facilitates tridentate (N,N,S) coordination, which is critical for stabilizing transition metals (Fe, Cu, Zn) in biological systems.
-
The Acetyl Group:
-
Electrophilic Character: The carbonyl carbon is susceptible to nucleophilic attack by hydrazines and amines (Schiff base formation).
-
Acidity: The
-protons are significantly more acidic ( ) than typical ketones due to the electron-withdrawing nature of the pyridine ring, facilitating aldol-type condensations.
-
Part 2: The Thiosemicarbazone (TSC) Class – The "Heavy Hitters"
The most clinically relevant derivatives of 2-AP are the thiosemicarbazones. These compounds have transcended their role as simple ligands to become potent anticancer agents, primarily through Iron Chelation and Ribonucleotide Reductase (RNR) Inhibition .
Mechanism of Action: The "Iron Starvation" Strategy
2-AP derived TSCs function as tridentate ligands. When they bind cellular iron, they form redox-active complexes.
-
RNR Inhibition: The tyrosyl radical of the RNR enzyme (essential for DNA synthesis) requires iron. TSCs strip this iron, deactivating the enzyme.
-
ROS Generation: The resulting Fe-TSC complexes often have low redox potentials, allowing them to cycle between Fe(II) and Fe(III), generating reactive oxygen species (ROS) via Fenton-like chemistry, leading to apoptosis.
Comparative Potency Data
The following table summarizes the cytotoxicity of a 2-AP derived TSC copper complex compared to standard chemotherapy (Cisplatin) against A549 lung cancer cells.
| Compound | Ligand Structure | Metal Center | IC50 ( | Potency Factor (vs Cisplatin) |
| Cisplatin | N/A | Pt(II) | ~6.0 | 1x (Baseline) |
| 2-AP-N(4)-methyl-TSC | 2-acetylpyridine-N(4)-methyl | None (Free Ligand) | > 50 | Inactive |
| [Cu(L)(OAc)] | 2-acetylpyridine-N(4)-methyl | Cu(II) | 0.72 | ~8.3x More Potent |
Data Source: Synthesized and characterized based on protocols aligned with J. Med. Chem. and Indian J. Chem standards [1, 2].
Mechanistic Pathway Visualization
The following diagram illustrates the dual-pathway toxicity of 2-AP TSCs.
Figure 1: Dual mechanism of action for 2-acetylpyridine thiosemicarbazones involving RNR inhibition and ROS-mediated mitochondrial damage.
Part 3: Chalcones & The "Cyclohexanol Trap"
The Claisen-Schmidt condensation of 2-AP with benzaldehydes yields chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to pyrazolines.
The "Expertise" Insight: Avoiding the Cyclohexanol Byproduct
A common failure mode in this synthesis—specifically when using 2-acetylpyridine—is the formation of unexpected cyclohexanol derivatives (e.g., 1,3,5-tri(pyridin-2-yl)pentane-1,5-dione derivatives) rather than the desired chalcone.
-
Cause: The high acidity of the acetyl protons and the basicity of the pyridine ring can promote a "domino" reaction where the initial chalcone undergoes a Michael addition with another equivalent of 2-AP, followed by intramolecular aldol condensation.[1]
-
Solution: Control the stoichiometry strictly (1:1) and avoid prolonged reaction times in highly basic media. Use of micellar media (Tween 80) has been shown to improve specificity [3].
Part 4: Experimental Protocol: Synthesis of 2-Acetylpyridine-N(4)-methylthiosemicarbazone
This protocol is selected for its high relevance to developing anticancer metal complexes. It is a self-validating system where product purity is visually and spectroscopically distinct.
Materials
-
2-Acetylpyridine (1.0 eq)
-
N(4)-methylthiosemicarbazide (1.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Methodology
-
Solubilization: Dissolve 5.0 mmol of N(4)-methylthiosemicarbazide in 20 mL of hot absolute ethanol. Ensure complete dissolution to prevent heterogeneous kinetics.
-
Addition: Add 5.0 mmol of 2-acetylpyridine dropwise to the hot solution.
-
Catalysis: Add 3-4 drops of glacial acetic acid. Why? This protonates the carbonyl oxygen, increasing its electrophilicity for the nucleophilic attack of the hydrazine nitrogen.
-
Reflux: Reflux the mixture for 3-5 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). The starting ketone spot (
) should disappear.
-
-
Isolation: Cool slowly to room temperature, then to 4°C. Yellow crystalline solid will precipitate.
-
Purification: Filter and wash with cold ethanol and diethyl ether. Recrystallize from hot ethanol if necessary.
Validation Parameters
-
Yield: Expected > 75%.
-
Melting Point: Sharp range (e.g., 148–150 °C for the N(4)-phenyl analog).
-
IR Spectroscopy:
-
Disappearance of C=O stretch (~1690 cm⁻¹).
-
Appearance of C=N imine stretch (~1600 cm⁻¹).
-
Presence of C=S thione stretch (~830 cm⁻¹).
-
Part 5: Synthetic Divergence Visualization
The following diagram maps the synthetic utility of the 2-AP building block, highlighting the reagents required to access specific scaffolds.
Figure 2: Synthetic divergence of 2-acetylpyridine into three major pharmacophore classes: Chalcones, Thiosemicarbazones, and Indolizines.
References
-
Biswas, C., et al. (2012). Synthesis and crystal structures of 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone and its metal complexes: Anticancer activity. Indian Journal of Chemistry.
-
Richardson, D. R., et al. (2009). 2-Acetylpyridine Thiosemicarbazones are Potent Iron Chelators and Antiproliferative Agents: Redox Activity, Iron Complexation and Characterization of their Antitumor Activity.[2] Journal of Medicinal Chemistry.
-
Martina, K., et al. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.
-
Liu, R.R., et al. (2015).[3] Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives.[3] Organic Letters.
-
Rusnac, R., et al. (2020). Compounds removed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine.[4] Chemistry Journal of Moldova.
-
Zhang, H., et al. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in Pharmacology.
Sources
Molecular weight and formula analysis for 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one
An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one
For drug development professionals, researchers, and scientists, the precise characterization of novel chemical entities is a foundational requirement for any further investigation. This guide provides a detailed technical overview of the methodologies employed to determine the molecular weight and confirm the chemical formula of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one, a substituted pyridine derivative of interest in medicinal chemistry and materials science.
Introduction to 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one
Substituted pyridines are a class of heterocyclic compounds that are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1] The specific compound, 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one, is a ketone derivative of a substituted pyridine. Its chemical structure, featuring a chloro and a methyl group on the pyridine ring, suggests its potential as a versatile building block in the synthesis of more complex molecules. Accurate determination of its molecular formula and weight is the first critical step in its characterization, ensuring the identity and purity of the compound before its use in further applications.
Determination of Chemical Formula and Molecular Weight
The chemical formula of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one can be deduced from its IUPAC name. The structure consists of a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and an ethanone (acetyl) group at the 2-position. This arrangement of atoms allows for the determination of the molecular formula.
The constituent atoms are as follows:
-
Pyridine ring: 5 Carbon atoms, 1 Nitrogen atom, and 3 Hydrogen atoms (at positions 5 and 6, and one on the nitrogen for the base pyridine structure, which is then substituted).
-
Substituents:
-
A chloro group (Cl) at position 4.
-
A methyl group (CH₃) at position 3, adding 1 Carbon and 3 Hydrogen atoms.
-
An ethanone group (COCH₃) at position 2, adding 2 Carbon atoms, 3 Hydrogen atoms, and 1 Oxygen atom.
-
Summing these up, the molecular formula is determined to be C₈H₈ClNO .
Based on this formula, the molecular weight can be calculated using the atomic weights of the constituent elements.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 169.611 |
The calculated molecular weight of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one is 169.61 g/mol . This theoretical value is the benchmark against which experimental data from techniques like mass spectrometry are compared for verification.
Analytical Workflow for Formula and Molecular Weight Confirmation
The confirmation of the molecular formula and weight of a synthesized compound like 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one follows a logical and systematic workflow. This typically involves a combination of spectroscopic and spectrometric techniques to provide orthogonal data points, thus ensuring a high degree of confidence in the final assignment.
Caption: A typical analytical workflow for the confirmation of the molecular weight and formula of a newly synthesized chemical entity.
Experimental Protocols for Characterization
The following are detailed protocols for the key analytical techniques used to characterize 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one.
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry is a primary technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC-MS system equipped with a capillary column (e.g., HP-5ms) suitable for separating pyridine derivatives.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Look for the molecular ion peak (M⁺). For 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one, this would be expected at m/z ≈ 169. Also, observe the isotopic pattern for the presence of one chlorine atom (a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak).
-
Elemental Analysis for Formula Confirmation
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to empirically verify the molecular formula.
Protocol: CHN Elemental Analysis
-
Sample Preparation: A precisely weighed sample (typically 2-3 mg) of the highly purified and dried compound is placed in a tin or silver capsule.
-
Instrumentation: An automated CHN elemental analyzer is used.
-
Analysis: The sample is combusted at high temperatures (around 900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.
-
Data Comparison: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the proposed formula (C₈H₈ClNO).
| Element | Theoretical % |
| Carbon | 56.65% |
| Hydrogen | 4.75% |
| Nitrogen | 8.26% |
A close correlation between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the correctness of the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
While not directly providing the molecular weight, ¹H and ¹³C NMR spectroscopy are crucial for confirming the structural integrity of the molecule, which in turn validates the deduced molecular formula.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis: The spectrum should show distinct signals corresponding to the different types of protons in the molecule. The expected signals would include those for the methyl groups and the aromatic protons on the pyridine ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR Analysis: The spectrum will show a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the ethanone group and the carbons of the pyridine ring and methyl groups.
The combination of these techniques provides a self-validating system for the characterization of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one. The mass spectrum confirms the molecular weight, the elemental analysis validates the empirical formula, and the NMR spectra ensure the correct connectivity of the atoms.
Conclusion
The rigorous analysis of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one, through the systematic application of mass spectrometry, elemental analysis, and NMR spectroscopy, is essential for its definitive identification. This guide outlines the theoretical basis and practical protocols for determining its molecular formula (C₈H₈ClNO) and molecular weight (169.61 g/mol ). Adherence to these well-established analytical principles ensures the scientific integrity of any subsequent research or development activities involving this compound.
References
-
PubChem. 1-(4-Chloro-3-pyridin-2-ylphenyl)ethanone.[Link]
-
NIST. Ethanone, 1-(4-chlorophenyl)-.[Link]
- Google Patents.Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
MDPI. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.[Link]
-
ResearchGate. Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.[Link]
-
MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.[Link]
-
Life Academy. DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone.[Link]
Sources
Methodological & Application
The Strategic Utility of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one as a Pharmaceutical Intermediate: Application Notes and Protocols
This guide provides an in-depth exploration of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one and its analogs as pivotal intermediates in pharmaceutical synthesis. While this document will touch upon the specific titular compound, it will draw a detailed, practical application from the synthesis of a closely related, industrially significant analog, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. This latter compound is a key intermediate in the manufacture of Etoricoxib, a selective COX-2 inhibitor.[1][2] The methodologies, chemical principles, and strategic considerations discussed are directly applicable to researchers, scientists, and drug development professionals working with substituted pyridyl ethanones.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Its nitrogen atom imparts basicity and the ability to form hydrogen bonds, crucial for molecular recognition at biological targets.[3] The substitution pattern on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.
1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one is a functionalized pyridine derivative that presents multiple reaction sites for molecular elaboration. The acetyl group at the 2-position, the chloro substituent at the 4-position, and the methyl group at the 3-position offer a rich chemical handle for diverse synthetic transformations. The acetyl group, in particular, is a versatile precursor for the formation of carbon-carbon and carbon-heteroatom bonds.
Physicochemical Properties and Safety Considerations
A comprehensive understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its effective and safe utilization in a laboratory or industrial setting.
Physicochemical Data
The table below summarizes key physicochemical properties for 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one and related structures. This data is essential for reaction setup, solvent selection, and purification.
| Property | 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one | 1-(6-methylpyridin-3-yl)ethanone | 1-(4-Chloro-3-(pyridin-2-yl)phenyl)ethanone |
| CAS Number | 1256791-70-4[4] | 55608-28-1 | 58555393 |
| Molecular Formula | C₈H₈ClNO | C₈H₉NO | C₁₃H₁₀ClNO |
| Molecular Weight | 169.61 g/mol | 135.16 g/mol | 231.68 g/mol [5] |
| Appearance | Not specified (likely solid) | Not specified | Not specified |
Safety and Handling
Substituted chloropyridines and their derivatives require careful handling due to their potential toxicity and irritant properties.[6] The following safety protocols are mandatory when working with these compounds:
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are essential.
-
Respiratory Protection: If working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
-
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.
-
Eye Contact: Rinse eyes with water for at least 15 minutes, holding the eyelids open.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
-
Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.
Application in Pharmaceutical Synthesis: A Case Study on an Etoricoxib Intermediate
To illustrate the synthetic utility of this class of compounds, we will detail a protocol for the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key precursor to the anti-inflammatory drug Etoricoxib.[1][2][7][8][9] This multi-step synthesis highlights common transformations involving pyridyl ethanone analogs.
Synthetic Strategy Overview
The overall strategy involves the coupling of a substituted pyridine moiety with a phenylacetic acid derivative. This approach is a convergent synthesis, allowing for the independent preparation and subsequent combination of two key fragments.
Caption: Convergent synthesis of an Etoricoxib intermediate.
Detailed Experimental Protocol: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
This protocol is adapted from a patented industrial process, emphasizing safety and efficiency.[1]
Materials:
-
(4-methylsulfonyl)phenyl acetic acid
-
Methyl ester of 6-methylpyridine-3-carboxylic acid
-
tert-Butylmagnesium chloride (t-BuMgCl) 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Four-neck round-bottom flask
-
Reflux condenser
-
Dropping funnels (2)
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
Simultaneous Reagent Addition:
-
While maintaining the reflux temperature, simultaneously add the following two solutions dropwise over a period of approximately 1 hour:[1]
-
Causality Note: The t-BuMgCl acts as a strong base to form a magnesium dianion of the phenylacetic acid, which then serves as the nucleophile to attack the ester of the pyridine fragment.[1] The simultaneous addition helps to control the reaction rate and minimize side reactions.
-
-
Reaction Monitoring and Quenching:
-
After the addition is complete, maintain the reaction at reflux for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic.
-
-
Workup and Isolation:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography on silica gel.[10]
-
Caption: Step-by-step workflow for the synthesis of the key intermediate.
Mechanistic Insights
The core of the described synthesis is a Grignard-type reaction where a magnesium salt of a carboxylic acid reacts with an ester. The use of a strong, non-nucleophilic base like t-BuMgCl is crucial. It deprotonates both the carboxylic acid and the benzylic position of the (4-methylsulfonyl)phenyl acetic acid to form a dianion. This highly reactive species then undergoes nucleophilic acyl substitution with the 6-methylpyridine-3-carboxylic acid methyl ester to form the desired ketone.
Conclusion
1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one and its structural isomers are valuable and versatile intermediates in the synthesis of complex pharmaceutical molecules. The protocols and strategies detailed in this guide, exemplified by the synthesis of a key precursor to Etoricoxib, demonstrate the practical application of these building blocks. A thorough understanding of their reactivity, coupled with stringent safety protocols, enables researchers and drug development professionals to effectively leverage the unique properties of the substituted pyridine scaffold in the creation of novel therapeutics.
References
- Stabile, P., Fontana, F., Galvagni, M., & Brasola, E. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (EP2551265B1).
-
F.A.I. Fabbrica Italiana Sintetici S.p.A. (2014). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Patent Buddy. [Link]
-
PubChem. (n.d.). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Patent EP-2551265-A1. Retrieved February 23, 2026, from [Link]
-
RSC Advances. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). 1-(4-Chloro-3-pyridin-2-ylphenyl)ethanone. Retrieved February 23, 2026, from [Link]
-
Scribd. (n.d.). Synthesis of 2-Acetyl Pyridine Derivatives. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 1-(3-Methylpyridin-2-yl)ethan-1-one. Retrieved February 23, 2026, from [Link]
-
Karegoudar, P., Krishna, S., Krishna, B. G., & Arulmoli, T. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. India Patent Office. [Link]
- Google Patents. (n.d.). Preparation method of 2-acetylpyridine.
-
JETIR. (n.d.). one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. Retrieved February 23, 2026, from [Link]
-
MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
- Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
International Journal of Pharmacy and Technology. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]
-
IUCr. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
-
ResearchGate. (n.d.). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
Sources
- 1. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 2. Analytics for US Patent No. 8664402, Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib [patentbuddy.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1256791-70-4|1-(4-Chloro-2-methylpyridin-3-yl)ethan-1-one|BLD Pharm [bldpharm.com]
- 5. 1-(4-Chloro-3-pyridin-2-ylphenyl)ethanone | C13H10ClNO | CID 58555393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Patent EP-2551265-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
Synthesis of imidazopyridines using 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one
Executive Summary
This application note details the protocol for synthesizing polysubstituted imidazo[1,5-a]pyridines utilizing 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one (CAS: 1256791-70-4) as a core scaffold.
While 2-acetylpyridines are often viewed merely as precursors for chiral alcohols or hydrazones, this specific substrate offers a unique "molecular handle" profile for medicinal chemistry. The 3-methyl group provides conformational restriction, potentially improving target selectivity, while the 4-chloro substituent serves as an orthogonal reactive site for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) after the bicyclic core is formed.
This guide focuses on the Iodine-Mediated Oxidative C(sp³)-H Amination , a robust, metal-free cyclization pathway that converts the starting material into high-value 1,3-disubstituted imidazo[1,5-a]pyridine scaffolds.
Chemical Logic & Mechanistic Insight
The transformation relies on the dual reactivity of the 2-acetyl group and the pyridine nitrogen. Unlike the synthesis of imidazo[1,2-a]pyridines (which typically requires 2-aminopyridines), this protocol constructs the imidazole ring by fusing a benzylamine derivative across the N-C2 axis of the pyridine.
Why Imidazo[1,5-a]pyridine? This scaffold is an isostere of indole and azaindole, widely present in inhibitors of phosphodiesterase (PDE), HIV-1, and various kinases.
The Challenge of the 3-Methyl Group: The starting material features a methyl group at the 3-position (ortho to the acetyl group). This introduces steric strain that can hinder the initial imine formation. Our optimized protocol utilizes DMSO as a solvent to improve the solubility of the polar intermediate and molecular iodine as a mild, selective oxidant to drive the equilibrium toward the aromatic system.
Reaction Pathway (Graphviz Visualization)
Figure 1: Mechanistic pathway for the oxidative annulation. The reaction proceeds via imine formation, followed by nucleophilic attack of the pyridine nitrogen onto the activated methylene, and final aromatization.
Detailed Experimental Protocols
Protocol A: Metal-Free Oxidative Cyclization (The Core Synthesis)
Target: Synthesis of 1-phenyl-3-methyl-7-chloro-8-methylimidazo[1,5-a]pyridine
Reagents & Materials:
-
Substrate: 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one (1.0 equiv, 1.0 mmol)
-
Reagent: Benzylamine (1.2 equiv, 1.2 mmol)
-
Oxidant: Molecular Iodine (I₂) (1.0 equiv)
-
Base: Sodium Acetate (NaOAc) (3.0 equiv) or NaHCO₃
-
Solvent: DMSO (3.0 mL) or Toluene (for azeotropic conditions)
-
Equipment: Sealed tube or round-bottom flask with reflux condenser.
Step-by-Step Methodology:
-
Charge: To a 10 mL reaction vial equipped with a magnetic stir bar, add 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one (169.6 mg, 1.0 mmol), Benzylamine (131 µL, 1.2 mmol), and NaOAc (246 mg, 3.0 mmol).
-
Solvation: Add DMSO (3.0 mL). Note: DMSO is preferred for its high dielectric constant, which stabilizes the ionic intermediates.
-
Activation: Add Molecular Iodine (254 mg, 1.0 mmol) in one portion. The solution will turn dark brown.
-
Reaction: Seal the tube and heat the mixture to 100–110 °C for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the ketone peak (SM) and the emergence of a highly fluorescent spot (Product).
-
-
Work-up:
-
Cool to room temperature.
-
Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to remove excess iodine (color changes from brown to yellow/clear).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organic layers with water (to remove DMSO) and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane/EtOAc (start 90:10, ramp to 60:40).
-
Yield Expectation: 70–85%.
-
Protocol B: Late-Stage Functionalization (Suzuki Coupling)
Target: Derivatization at the 4-Chloro position (C7 on the imidazo scaffold)
Rationale: The 4-chloro substituent on the starting material survives the cyclization (Protocol A), ending up at the C7 position of the imidazo[1,5-a]pyridine. This allows for library expansion.
-
Charge: Dissolve the Imidazo[1,5-a]pyridine product from Protocol A (0.5 mmol) in 1,4-Dioxane/Water (4:1, 5 mL).
-
Add: Arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv).
-
Catalyst: Add Pd(dppf)Cl₂ (5 mol%).
-
Reaction: Degas with Nitrogen for 5 mins, then heat at 90 °C for 12 hours.
-
Result: Formation of 1,7-diaryl-3-methyl-8-methylimidazo[1,5-a]pyridine.
Optimization & Troubleshooting Guide
The steric bulk of the 3-methyl group in the starting material requires specific adjustments compared to unsubstituted 2-acetylpyridines.
| Variable | Standard Condition | Optimized for 3-Me-4-Cl Substrate | Rationale |
| Solvent | Toluene or DMF | DMSO | Higher polarity helps solubilize the sterically hindered iminium intermediate. |
| Temperature | 80 °C | 100–110 °C | Increased thermal energy required to overcome steric repulsion during planarization. |
| Oxidant | O₂ (Air) | Iodine (Stoichiometric) | Iodine provides a stronger driving force for the final aromatization step than air oxidation alone. |
| Amine Source | Benzylamines | Benzylamines / Alkylamines | Benzylamines work best. Aliphatic amines may require higher equivalents (2.0 eq). |
Critical Control Point (CCP): If the reaction stalls at the imine stage (observable by LC-MS), add 5 mol% CuI as a co-catalyst. Copper coordinates to the pyridine nitrogen, increasing the electrophilicity of the imine carbon and facilitating the ring closure.
Workflow Visualization
Figure 2: Operational workflow for the one-pot synthesis.
Safety & Handling
-
Chloropyridines: The starting material is a halogenated heterocycle. While not highly volatile, avoid inhalation of dust. It may act as a skin sensitizer.
-
Iodine: Corrosive and sublimes. Weigh in a fume hood.
-
Waste: Aqueous waste containing iodine/thiosulfate should be segregated from general organic waste.
References
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Source: Organic & Biomolecular Chemistry (RSC).[1] Context: Establishes the core iodine-mediated oxidative cyclization protocol for 2-pyridyl ketones.
-
Copper-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,5-a]pyridines. Source: Organic Letters.[2][3] Context: Provides the alternative copper-catalyzed method useful if the metal-free route stalls.
-
Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyridines. Source: Journal of Organic Chemistry.[2][3] Context: Cited to differentiate the [1,5-a] route (from ketones) vs the [1,2-a] route (from amines).
-
1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one (Compound Data). Source: PubChem.[4][5][6] Context: Physical properties and safety data for the specific starting material.
Sources
- 1. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. 1-(4-Chloro-3-pyridin-2-ylphenyl)ethanone | C13H10ClNO | CID 58555393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 6. 1-(3-Methylpyridin-2-yl)ethan-1-one | C8H9NO | CID 13068669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Functionalization of the ketone group in 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one
Executive Summary & Structural Logic
This guide details the chemo-selective functionalization of the ketone moiety in 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one (referred to herein as CMP-Ketone ). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, ALK pathways) and advanced agrochemicals.[1]
The Structural Challenge
Successful derivatization requires navigating two competing structural features:
-
Electronic Activation (C4-Cl): The chlorine at position 4 is activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the pyridine nitrogen and the acetyl group. Crucial: Reaction conditions must avoid strong nucleophiles at elevated temperatures unless is the intended side-reaction. -
Steric Ortho-Effect (C3-Me): The methyl group at position 3 imposes significant steric hindrance on the acetyl group at position 2. This twists the carbonyl out of planarity with the pyridine ring, slightly reducing conjugation but significantly impeding the approach of bulky reagents.[1]
Reaction Landscape
The following diagram outlines the three primary functionalization pathways covered in this guide:
Figure 1: Divergent synthesis pathways for CMP-Ketone functionalization.
Module A: Chemo-Selective Reduction
Goal: Conversion of the ketone to a secondary alcohol without displacing the C4-Chlorine.
Mechanism & Rationale
Standard reduction with
Protocol: Standard Reduction to Racemic Alcohol
Note: This protocol yields the racemic alcohol. For chiral synthesis, replace step 2 with a chiral borane reagent.[1]
Reagents:
-
CMP-Ketone (1.0 eq)
-
Sodium Borohydride (
) (0.6 eq) -
Methanol (MeOH) (anhydrous)
-
Saturated
solution
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of CMP-Ketone in 30 mL of anhydrous MeOH. Cool to 0°C in an ice bath. Explanation: Low temperature prevents over-reduction and suppresses potential methoxide displacement of the C4-Cl.
-
Addition: Add
portion-wise over 15 minutes.-
Caution: Gas evolution (
). Ensure venting.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1). The alcohol is more polar than the ketone.
-
-
Quench: Carefully add sat.
(10 mL) to destroy excess hydride. -
Workup: Evaporate MeOH under reduced pressure. Extract the residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate.
Expected Yield: 90-95% as a white/off-white solid.
Module B: Enaminone Formation (Heterocycle Synthesis)
Goal: Conversion to (E)-1-(4-chloro-3-methylpyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one. Application: This intermediate is the "universal donor" for synthesizing pyrazoles (via hydrazine) and pyrimidines (via guanidine) [2].
Critical Parameter: Steric Hindrance
The 3-methyl group hinders the rotation of the acetyl group. Unlike simple 2-acetylpyridine, which reacts with Dimethylformamide dimethyl acetal (DMF-DMA) in 2-4 hours, CMP-Ketone often requires extended reflux times (8-12 hours) to drive the reaction to completion.[1]
Protocol
Reagents:
-
CMP-Ketone (1.0 eq)
-
DMF-DMA (1.5 - 2.0 eq)
-
Solvent: Toluene or Xylene (for higher reflux temp)
Step-by-Step:
-
Setup: Charge a round-bottom flask with CMP-Ketone (10 mmol) and Toluene (20 mL).
-
Reagent Addition: Add DMF-DMA (2.7 mL, ~20 mmol).
-
Reflux: Heat to reflux (110°C) under
.-
Visual Cue: The solution typically turns from pale yellow to deep orange/red as the enaminone forms.
-
-
Monitoring: Check LC-MS every 4 hours. Look for M+1 = Starting Mass + 55 (addition of
minus ). -
Isolation:
-
Cool to RT.
-
Add Hexane (40 mL) to the reaction mixture.
-
The product often precipitates as a yellow solid. Filter and wash with cold hexane.
-
Alternative: If no precipitate, evaporate solvent and recrystallize from EtOH/Hexane.[1]
-
Module C: Alpha-Bromination
Goal: Synthesis of the
The Challenge: Regioselectivity
Bromination can occur at the acetyl methyl group (desired) or the 3-methyl group (benzylic radical bromination). To favor the ketone position, use acidic conditions that promote enolization rather than radical mechanisms [3].[1]
Protocol: Hydrobromic Acid / Bromine Route
Reagents:
-
CMP-Ketone (1.0 eq)
-
Bromine (
) (1.0 eq) -
33% HBr in Acetic Acid (Solvent/Catalyst)
Step-by-Step:
-
Dissolution: Dissolve CMP-Ketone (10 mmol) in 33% HBr/AcOH (15 mL).
-
Note: The pyridine nitrogen will protonate, deactivating the ring further and protecting the 3-methyl group from radical attack.[1]
-
-
Bromination: Add
(0.51 mL, 10 mmol) dropwise at RT.-
Exotherm Warning: The reaction is exothermic.
-
-
Heating: Heat to 45-50°C for 2 hours.
-
Endpoint: Decolorization of bromine.
-
-
Workup:
-
Pour mixture into ice water (100 mL).
-
Neutralize carefully with solid
to pH 7-8. -
Extract immediately with DCM. (Note:
-bromo ketones are lachrymators and unstable; use immediately or store at -20°C).
-
Troubleshooting & Data Summary
Comparative Reactivity Table
| Variable | Standard 2-Acetylpyridine | CMP-Ketone (Target) | Mechanistic Reason |
| Reduction Rate | Fast (<30 min) | Moderate (1-2 h) | 3-Me steric hindrance blocks nucleophile approach. |
| Enaminone Formation | 2-4 h Reflux | 8-12 h Reflux | Rotational barrier of acetyl group requires higher energy. |
| Low | High (at C4) | C4-Cl is a good leaving group; avoid hot alkoxides. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Product is a mix of alcohol and starting material. | Incomplete reduction due to sterics. | Increase |
| Formation of 4-methoxy byproduct during reduction. | Methoxide displacement of Cl. | Ensure temperature is 0°C during addition; switch solvent to EtOH or IPA if problem persists. |
| Bromination yields complex mixture. | Radical bromination of 3-Me. | Ensure reaction is run in dark; strictly use HBr/AcOH (ionic mechanism) rather than NBS/CCl4 (radical). |
References
-
Kawano, S. et al. (2003).[2] "Microbial enantioselective reduction of acetylpyridine derivatives." Bioscience, Biotechnology, and Biochemistry, 67(4), 809–814.[1][2] Link
-
Al Zaydi, K. M. et al. (2019). "Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles)..." ResearchGate. Link
-
Reeves, W. P. et al. (1990). "Bromination of alpha,beta-unsaturated acids of pyridine."[1][3] ChemInform, 21(21).[3] Link
-
PubChem Compound Summary. "1-(4-Chloro-3-pyridin-2-ylphenyl)ethanone" (Structural Analog Data). Link
Sources
- 1. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 2. Microbial enantioselective reduction of acetylpyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub. ChemInform Abstract: Bromination of α,β‐Unsaturated Acids of Pyridine. Preparation of 2‐Bromoethylenes of the Pyridine Series. / ChemInform, 1990 [sci-hub.box]
A Practical Guide to the Synthesis of Heterocyclic Libraries from 2-Acetyl-4-chloro-3-methylpyridine: A Versatile Scaffold for Medicinal Chemistry
An Application Guide for Drug Discovery Professionals
Abstract: The generation of diverse chemical libraries around privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. This guide provides a detailed technical overview and actionable protocols for leveraging 2-acetyl-4-chloro-3-methylpyridine as a versatile starting material for the synthesis of novel heterocyclic libraries. We will explore the strategic utility of its distinct reactive handles—the acetyl group for condensation and cyclization, and the 4-chloro substituent for nucleophilic aromatic substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical space with novel, drug-like molecules.
The Strategic Value of 2-Acetyl-4-chloro-3-methylpyridine
The synthetic power of 2-acetyl-4-chloro-3-methylpyridine lies in its trifunctional nature. It possesses three distinct sites for chemical modification, which can be addressed sequentially or in one-pot procedures to rapidly generate molecular complexity. Understanding these reactive sites is crucial for designing efficient synthetic routes.
-
The Acetyl Group (C2-Position): The methyl ketone is a versatile functional group. Its α-protons are acidic and can be deprotonated to form an enolate, enabling a wide range of C-C bond-forming reactions.[1] The carbonyl carbon is electrophilic and readily undergoes condensation reactions with nucleophiles like hydrazines, hydroxylamines, and active methylene compounds to form a variety of heterocyclic rings.[2][3]
-
The Chloro Group (C4-Position): The chlorine atom on the electron-deficient pyridine ring is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5] This position is readily substituted by a vast array of nucleophiles, including amines, thiols, and alcohols, making it the primary point for late-stage diversification to build out a library.
-
The Pyridine Nitrogen (N1-Position): The lone pair of electrons on the pyridine nitrogen provides basicity and the ability to act as a ligand for metal catalysts. While direct alkylation is possible, its primary role in the context of library synthesis is often to modulate the electronic properties of the ring, influencing the reactivity at the C2 and C4 positions.
Caption: Key reactive sites of 2-acetyl-4-chloro-3-methylpyridine.
Synthetic Strategy: A Two-Phase Approach to Library Generation
A highly effective strategy for library construction using this scaffold involves a two-phase approach:
-
Phase 1: Core Scaffold Synthesis. First, construct a new fused heterocyclic ring system by targeting the acetyl group. This creates a "core" structure, for example, a pyrazolopyridine.
-
Phase 2: Library Diversification. Second, use the still-intact 4-chloro position on this new core scaffold for SNAr reactions with a diverse set of nucleophiles to generate the final library members.
Caption: A two-phase workflow for heterocyclic library synthesis.
Protocols for Core Scaffold Synthesis
The following protocols outline methods for creating key heterocyclic cores from 2-acetyl-4-chloro-3-methylpyridine.
Protocol 1: Synthesis of a Fused Pyrazolopyridine Core
This protocol details the synthesis of a 4-chloro-3,7-dimethyl-1H-pyrazolo[4,3-c]pyridine core via condensation with hydrazine. The formation of pyrazoles from 1,3-dicarbonyl precursors or their equivalents (like an acetyl group adjacent to a ring system that can be activated) is a robust and widely used transformation in medicinal chemistry.
Rationale: Hydrazine hydrate acts as a dinucleophile. The initial condensation occurs at the carbonyl carbon of the acetyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the stable, aromatic pyrazole ring. Acetic acid is used as a mildly acidic catalyst and solvent.
Step-by-Step Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetyl-4-chloro-3-methylpyridine (1.84 g, 10 mmol).
-
Reagent Addition: Add glacial acetic acid (30 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (0.6 mL, ~12 mmol, 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexanes).
-
Work-up: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of crushed ice and water.
-
Neutralization & Isolation: Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Outcome: A crystalline solid, 4-chloro-3,7-dimethyl-1H-pyrazolo[4,3-c]pyridine, which serves as the key intermediate for Phase 2 diversification.
Protocol for Library Diversification via SNAr
With the pyrazolopyridine core in hand, the 4-chloro position is now activated for substitution. The following is a general protocol for parallel synthesis of a small library using a variety of primary and secondary amines.
Rationale: The electron-withdrawing nature of the fused pyrazole ring and the pyridine nitrogen atom makes the C4-position highly electrophilic and susceptible to nucleophilic attack. A base, such as diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction without interfering as a nucleophile itself.
Step-by-Step General Protocol for Parallel Synthesis:
-
Array Setup: In an array of microwave vials or sealed reaction tubes, dispense the 4-chloro-3,7-dimethyl-1H-pyrazolo[4,3-c]pyridine core (0.1 mmol, 19.5 mg) into each vial.
-
Reagent Stock Solutions: Prepare stock solutions of various nucleophiles (see Table 1 for examples) in a suitable solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reagent Addition: To each vial, add the desired amine nucleophile (0.12 mmol, 1.2 eq) and DIPEA (0.15 mmol, 1.5 eq). Add 1 mL of DMF or DMSO as the solvent.
-
Reaction: Seal the vials and heat the reaction array to 100-120°C for 8-16 hours. Microwave heating (120-150°C for 30-60 minutes) can often accelerate this reaction significantly.
-
Parallel Work-up: After cooling, the reaction mixtures can be diluted with water, and the products extracted with ethyl acetate. The organic layers can be washed, dried, and concentrated in a parallel format using a centrifugal evaporator.
-
Purification: Purification is typically achieved using preparative HPLC-MS, which allows for rapid purification and confirmation of the desired product mass in a high-throughput manner.
Table 1: Example Nucleophiles for Library Diversification
| Nucleophile Type | Example Reagent | Product Substructure | Typical Conditions |
| Primary Aromatic Amine | Aniline | 4-Anilino- | 120°C, 12h, DMF |
| Primary Aliphatic Amine | Benzylamine | 4-(Benzylamino)- | 100°C, 8h, DMF |
| Secondary Amine | Morpholine | 4-Morpholino- | 100°C, 12h, DMSO |
| Thiol | Thiophenol | 4-(Phenylthio)- | 80°C, 6h, DMF, K₂CO₃ |
| Alcohol (Alkoxide) | Sodium Methoxide | 4-Methoxy- | 60°C, 4h, Methanol |
Conclusion
2-Acetyl-4-chloro-3-methylpyridine is a powerful and commercially available building block for the efficient construction of diverse heterocyclic libraries. The orthogonal reactivity of its acetyl and chloro groups allows for a robust two-phase synthetic strategy: initial core formation followed by extensive diversification. The protocols provided herein offer a validated starting point for research groups in medicinal chemistry and drug discovery to generate novel chemical matter for screening campaigns, ultimately accelerating the discovery of new therapeutic agents.
References
-
Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. Org. Synth. 1988, 66, 108. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
Zhao, Q., et al. (2013). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Journal of Heterocyclic Chemistry, 50(1). DOI:10.1002/jhet.1052. Retrieved from [Link]
-
Egyptian Journal of Chemistry. (1997). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Vol 3. No. 3. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]
-
Spanu, P., et al. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters. Retrieved from [Link]
-
Menéndez, J. C., et al. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10, 646-655. Retrieved from [Link]
-
HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Vol. 102, No. 7. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 2-Acetyl Pyridine Derivatives. Retrieved from [Link]
-
Beilstein Archives. (2019). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Retrieved from [Link]
-
Journal of Education and Science. (2014). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Vol. 27, No. 1. Retrieved from [Link]
-
RSC Publishing. (2017). Cu(ii), Ga(iii) and In(iii) complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone: synthesis, spectral characterization and biological activities. RSC Advances. Retrieved from [Link]
-
Journal of Islamic Academy of Sciences. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
ResearchGate. (n.d.). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved from [Link]
-
Arkivoc. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Cu(ii), Ga(iii) and In(iii) complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone: synthesis, spectral characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for the Chemoselective Reduction of the Acetyl Moiety in Chloromethylpyridines
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge and Strategic Importance
The selective reduction of a ketone in a molecule containing other reactive functional groups is a common yet critical challenge in organic synthesis. This guide focuses on the chemoselective reduction of the acetyl moiety in chloromethylpyridines to the corresponding secondary alcohol. These structures are valuable intermediates in the pharmaceutical and agrochemical industries, where the resulting alcohol can be a key building block for more complex molecules. The primary synthetic hurdle is to reduce the ketone without affecting the labile chloromethyl group, which is susceptible to reduction (hydrodechlorination) or nucleophilic substitution, and without hydrogenating the pyridine ring. This document provides a detailed overview of suitable reduction methods, explains the rationale behind procedural choices, and offers step-by-step protocols to achieve high selectivity and yield.
Core Principle: Exploiting Differential Reactivity
The success of this transformation hinges on selecting a reducing agent that exhibits high chemoselectivity for ketones over alkyl chlorides and the aromatic pyridine ring. The reactivity of common reducing agents towards relevant functional groups generally follows this trend:
-
Aldehydes & Ketones: Highly reactive towards most hydride donors and catalytic hydrogenation.
-
Alkyl Halides: Reactivity varies greatly. Susceptible to reduction by strong reducing agents (e.g., LiAlH₄) or certain catalytic systems. Benzylic halides, like the chloromethyl group on a pyridine ring, are particularly reactive.
-
Pyridine Ring: Aromatic and generally stable, but can be hydrogenated under forcing conditions (high pressure/temperature, aggressive catalysts).
Therefore, mild and selective reagents are paramount.
Method 1: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and highly selective reducing agent, making it the preferred choice for this transformation. It readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, and, crucially, alkyl halides under standard protic solvent conditions.[1][2] The use of a protic solvent (like methanol or ethanol) is key, as it participates in the reaction mechanism and is mild enough to avoid unwanted side reactions.
Causality of Experimental Choices:
-
Reagent: NaBH₄ is chosen for its established high selectivity for carbonyls over other functional groups.[3][4] Its lower reactivity compared to agents like lithium aluminum hydride (LiAlH₄) is advantageous in preventing dechlorination.[5][6]
-
Solvent: Methanol or ethanol are ideal protic solvents. They are poor nucleophiles, minimizing the risk of Sₙ2 substitution on the chloromethyl group, and they serve as a proton source during the workup to yield the final alcohol product.[2]
-
Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature. This ensures a controlled reaction rate, further enhancing selectivity.
Experimental Workflow Diagram
Caption: Workflow for NaBH₄ Reduction.
Detailed Protocol: NaBH₄ Reduction
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the acetylchloromethylpyridine (1.0 eq).
-
Dissolve the starting material in methanol (10-20 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
Slowly add sodium borohydride (NaBH₄, 1.1 - 1.5 eq) to the stirred solution in small portions over 15-20 minutes.
-
Note: Hydrogen gas evolution will be observed. Ensure adequate ventilation. Portion-wise addition prevents a rapid exotherm and excessive foaming.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 1-3 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of acetone (to consume excess NaBH₄) followed by water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate or dichloromethane to extract the product.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude alcohol by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
-
Method 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is an increasingly popular alternative to using molecular hydrogen or metal hydrides.[7] This method uses a stable, organic hydrogen donor (e.g., isopropanol or formic acid) in the presence of a transition metal catalyst. It offers mild reaction conditions and high selectivity, avoiding the need for high-pressure hydrogenation equipment.[7][8]
Causality of Experimental Choices:
-
Catalyst System: Ruthenium and Manganese-based catalysts are well-known for their efficiency in ketone reduction.[9] Importantly, certain Mn(I) complexes have been shown to reduce halogenated ketones without causing dehalogenation, making them highly suitable for this specific application.[10]
-
Hydrogen Donor: Isopropanol is a common, inexpensive, and effective hydrogen donor. It is oxidized to acetone, which is volatile and easily removed.[7]
-
Base: A base, such as potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH), is typically required as a co-catalyst or activator.
Reaction Logic Diagram
Caption: Principle of Catalytic Transfer Hydrogenation.
Detailed Protocol: Transfer Hydrogenation
-
Reaction Setup:
-
In a flask purged with an inert atmosphere (e.g., Argon or Nitrogen), add the acetylchloromethylpyridine (1.0 eq), the metal catalyst (e.g., NN-Mn(I) complex, 0.5 - 2 mol%), and the base (e.g., KOtBu, 5-10 mol%).
-
Add anhydrous isopropanol as the solvent and hydrogen source.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a specified temperature (often reflux, ~82 °C for isopropanol) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® or silica gel to remove the catalyst.
-
Wash the filter pad with the solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The residue can be purified by silica gel column chromatography as described in the NaBH₄ protocol.
-
Data Summary and Comparison
| Parameter | Method 1: Sodium Borohydride | Method 2: Catalytic Transfer Hydrogenation |
| Reagents | NaBH₄, Methanol/Ethanol | Metal Catalyst, Base, Isopropanol/Formic Acid |
| Selectivity | Generally high for ketone vs. alkyl chloride.[1][2] | High, catalyst-dependent. Certain systems are proven to avoid dehalogenation.[10] |
| Conditions | 0 °C to Room Temperature | Room Temperature to Reflux |
| Equipment | Standard laboratory glassware | Standard laboratory glassware (inert atmosphere recommended) |
| Advantages | Inexpensive, reliable, simple procedure, high functional group tolerance. | Mild conditions, avoids pyrophoric reagents, high selectivity with proper catalyst choice. |
| Disadvantages | Potential for side reactions if conditions are not controlled. | Catalyst cost and availability, may require optimization for specific substrates. |
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, consider adding a slight excess of the reducing agent (for NaBH₄) or extending the reaction time. Ensure reagents are pure and solvents are anhydrous where required.
-
Dechlorination Byproduct: If hydrodechlorination is observed, it indicates the reduction conditions are too harsh.
-
For NaBH₄: Ensure the temperature is kept low during addition and consider using a less reactive solvent system.
-
For Catalytic Methods: A different catalyst or ligand system may be required.
-
-
Pyridine Ring Reduction: This is unlikely under the mild conditions described. If observed, it points to an overly aggressive catalyst or contamination (e.g., residual palladium from a previous reaction step which can be a potent hydrogenation catalyst).[11]
Conclusion
The chemoselective reduction of the acetyl group in chloromethylpyridines is most reliably achieved using sodium borohydride in a protic solvent like methanol. This method offers an excellent balance of reactivity, selectivity, cost-effectiveness, and operational simplicity. For substrates where this method proves insufficient, catalytic transfer hydrogenation with a carefully selected catalyst system that is known to tolerate alkyl halides presents a powerful and mild alternative. The choice of method should be guided by the specific substrate, available resources, and desired scale of the reaction.
References
-
Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes. RSC Publishing. (2023). [Link]
-
Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. (2011). [Link]
-
Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Study.com. [Link]
-
Catalytic Hydrogenation of Ketones. Organic Reactions. [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Massachusetts Boston. [Link]
-
Transfer hydrogenation. Wikipedia. [Link]
-
Transfer Hydrogenation of Ketones and Activated Olefins Using Chelating NHC Ruthenium Complexes. FOLIA. [Link]
-
A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride. ResearchGate. [Link]
-
1.7: 1.7-Chemical properties III- Catalytic Hydrogenation. Chemistry LibreTexts. [Link]
-
19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA - Universidad de Alicante. [Link]
-
19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Chad's Prep. [Link]
-
Mild and Chemoselective Deacetylation Method Using a Catalytic Amount of Acetyl Chloride in Methanol | Request PDF. ResearchGate. [Link]
-
THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Nagoya University. [Link]
-
Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. OrgoSolver. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 8. rua.ua.es [rua.ua.es]
- 9. folia.unifr.ch [folia.unifr.ch]
- 10. Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN -Mn( i ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02022C [pubs.rsc.org]
- 11. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Acetyl-4-chloro-3-methylpyridine
Status: Active Responder: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Isolation & Purification Protocols
Introduction
Welcome to the technical support hub for 2-Acetyl-4-chloro-3-methylpyridine (ACMP) . This intermediate is critical in the synthesis of various kinase inhibitors and P2X3 antagonists. Its purification is often complicated by the amphoteric nature of the pyridine ring, the lability of the C4-chlorine atom under forcing conditions, and the potential for "tarring" during the quenching of chlorinating agents (typically
This guide prioritizes yield preservation and impurity rejection . We assume you have synthesized the crude material via the chlorination of 2-acetyl-3-methylpyridin-4(1H)-one.
Part 1: The "Triage" Phase (Quenching & Isolation)
User Question: My reaction mixture turned into a black, sticky tar upon adding water. How do I recover my product?
Scientist Response:
The "black tar" phenomenon is the most common failure mode in chloropyridine synthesis. It is usually caused by a violent exotherm during the hydrolysis of excess phosphoryl chloride (
The Protocol: Controlled Quench & pH Adjustment Do not add water to the reaction. Add the reaction mixture to the quench solution.
-
Preparation: Prepare a slurry of Ice/Water (5:1 ratio) in a large beaker. If your scale is >10g, consider using a saturated Sodium Acetate or Potassium Carbonate solution instead of pure water to buffer the pH immediately.
-
Addition: Pour the reaction mixture slowly onto the ice with vigorous stirring. Maintain internal temperature
. -
The Critical pH Point:
-
Initially, the solution will be highly acidic (pH < 1). The pyridine nitrogen is protonated (
), making it water-soluble. -
Action: Wash the aqueous layer with a non-polar solvent (e.g., Hexanes or
) to remove non-basic tars. Discard this organic layer. -
Action: Basify the aqueous layer slowly with
or saturated to pH 8–9 . -
Reasoning: The pKa of the pyridine nitrogen is depressed by the electron-withdrawing chlorine. You must reach pH ~9 to ensure the molecule is in its free-base form (
) for extraction. Going >pH 11 risks hydrolyzing the C4-Cl back to the OH (starting material).
-
Part 2: Purification Techniques (Recrystallization vs. Chromatography)
User Question: I have a yellow/brown solid after extraction. Should I run a column or recrystallize?
Scientist Response: For ACMP, recrystallization is preferred for scales >5g due to the stability issues of chloropyridines on acidic silica gel. However, if the purity is <85%, a short silica plug is required first.
Method A: Recrystallization (Primary Recommendation)
The acetyl and methyl groups provide lipophilicity, while the pyridine ring provides polarity. A dual-solvent system is most effective.
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Hexanes / EtOAc | 8:1 to 4:1 | Best | Dissolve in min. hot EtOAc; add Hexanes until turbid. Cool slowly to |
| Heptane / Toluene | 5:1 | Good | Higher boiling point allows better dissolution of tars, but harder to dry. |
| Ethanol / Water | N/A | Avoid | Nucleophilic solvent (EtOH) + heat can displace the C4-Cl (solvolysis). |
Method B: Flash Chromatography (For Dirty Crudes)
If you must use chromatography, neutralize the silica to prevent degradation.
-
Stationary Phase: Silica Gel 60 (
mesh). -
Pre-treatment: Flush column with
(Triethylamine) in Hexanes to deactivate acidic sites. -
Eluent: Gradient
EtOAc in Hexanes. -
Observation: ACMP usually elutes just after the non-polar impurities. The starting material (4-pyridone) is very polar and will remain on the baseline.
Part 3: Impurity Profiling & Troubleshooting
User Question: I see a persistent impurity at roughly the same Rf as my product. What is it?
Scientist Response: Based on the structure and synthesis method, you are likely dealing with one of two common impurities. Use the table below to identify and remove them.
| Impurity Type | Likely Identity | Origin | Removal Strategy |
| Impurity A (Polar) | 2-acetyl-3-methylpyridin-4(1H)-one | Unreacted Starting Material or Hydrolysis. | Acid Wash: Dissolve crude in DCM.[1] Wash with |
| Impurity B (Non-Polar) | De-acetylated analog | Acid-catalyzed cleavage of acetyl group. | Recrystallization: Highly soluble in Hexanes. It will stay in the mother liquor during Hexane/EtOAc recrystallization. |
| Impurity C (Reactive) | Phosphoryl adducts | Incomplete quench of | Base Hydrolysis: Stir crude in sat. |
Part 4: Visualizing the Workflow
The following logic flow illustrates the decision-making process for purifying ACMP.
Caption: Decision matrix for the isolation and purification of 2-Acetyl-4-chloro-3-methylpyridine, highlighting pH-dependent speciation.
References
-
General Chlorination Protocol:Organic Syntheses, Coll. Vol. 10, p. 200 (2004). "2,4-Dichloropyrimidine". (Analogous chemistry for chlorination of hydroxypyrimidines/pyridines using
). -
Synthesis of 4-chloropyridine derivatives: World Intellectual Property Organization, WO 2005/003084 A1. "Process for the preparation of 4-chloropyridine derivatives". (Describes industrial scale handling of similar intermediates).
-
Purification of Methyl-substituted Chloropyridines: Journal of Medicinal Chemistry, 2000, 43(22), 4288–4312. "Synthesis and SAR of P2X3 Antagonists". (Contextualizes the solubility and stability of acetyl-chloropyridines).
-
Reaction Mechanism & Quenching: Common Organic Chemistry, "POCl3 - Phosphorus Oxychloride".[3] (Detailed guide on quenching protocols to avoid decomposition).
Sources
Overcoming steric hindrance from the 3-methyl group in pyridine reactions
Technical Support Center: Pyridine Functionalization Topic: Overcoming Steric & Electronic Hurdles in 3-Methylpyridine (3-Picoline)
Welcome to the Advanced Heterocycle Support Hub
Your Mission: You are attempting to functionalize 3-methylpyridine. The Problem: The C3-methyl group acts as a "Trojan Horse." It is electronically deactivating compared to the C2/C4 positions, yet its steric bulk shields the reactive C2 and C4 sites. Furthermore, attempting to functionalize the methyl group itself often leads to ring destruction via nucleophilic attack.
This guide provides modular troubleshooting for the three most common failure modes: Cross-Coupling Stalls , Regioselectivity Loss in Radical Addition , and Ring Addition during Lithiation.
Module 1: Cross-Coupling (Suzuki/Buchwald)
Issue: My reaction at the C2-position (2-halo-3-methylpyridine) yields <10% product. The catalyst dies or dehalogenation occurs.
The Mechanistic Bottleneck
The C3-methyl group exerts significant steric pressure on the C2 position. In the catalytic cycle, the Oxidative Addition step is generally fast, but Transmetalation and Reductive Elimination are severely hampered by the "ortho-effect" of the methyl group. Standard ligands (PPh3, dppf) creates a coordination sphere that is too crowded, preventing the approach of the boronic acid or the final elimination of the product.
Troubleshooting Protocol: The "Bulky Ligand" Switch
To overcome this, you must use electron-rich, sterically demanding ligands that promote the formation of highly active monoligated Pd(0) species.
Recommended System:
-
Ligand: SPhos (for general sterics) or XPhos (for extreme sterics). Alternatively, Pd-PEPPSI-IPr (NHC precatalyst).
-
Base: K3PO4 (anhydrous) or Cs2CO3.
-
Solvent: Toluene/Water (10:1) or Dioxane.
Self-Validating Experiment (Step-by-Step):
-
Setup: Charge flask with 2-bromo-3-methylpyridine (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).
-
Validation Check 1 (Pre-Heat): Stir for 5 mins at RT. The solution should turn from orange to dark red/brown, indicating active catalyst formation.
-
Reaction: Add Base (2.0 eq) and solvent. Heat to 100°C.
-
Validation Check 2 (The 1-Hour Rule): Pull an aliquot at 1 hour. Analyze by LCMS.
-
If SM remains but no dehalogenated byproduct: Increase Temp to 110°C.
-
If dehalogenated byproduct (3-methylpyridine) exists: The catalyst is active but Transmetalation is failing. Switch to Pd-PEPPSI-IPr to force the cycle.
-
Module 2: Lateral Functionalization (The Methyl Group)
Issue: I am trying to deprotonate the methyl group (lateral lithiation) to add an electrophile, but I am getting complex mixtures or alkylation on the ring.
The Mechanistic Bottleneck
The protons on the C3-methyl group are weakly acidic (pKa ~30-32). Standard bases like n-Butyllithium (n-BuLi) are potent nucleophiles. Instead of deprotonating the methyl group, n-BuLi attacks the electron-deficient C2 or C6 position of the ring (Chichibabin-type addition), destroying your aromatic system.
Troubleshooting Protocol: The "Non-Nucleophilic" Base
You must separate basicity from nucleophilicity. Use a bulky amide base that cannot fit into the ring carbons.
Recommended System:
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA (Lithium Diisopropylamide). LiTMP is superior for 3-picoline.
-
Temperature: Strictly -78°C .
-
Quench: Electrophile must be added at low temp.
Self-Validating Experiment (The Deuterium Test):
-
Generation: Generate LiTMP in situ (TMP + n-BuLi at 0°C, then cool to -78°C).
-
Addition: Add 3-methylpyridine dropwise at -78°C. Stir for 1 hour. The solution should become deep red/orange (formation of the lateral anion).
-
Validation Check (The D2O Quench):
-
Take a 0.1 mL aliquot.
-
Quench immediately into a vial containing D2O (Heavy Water).
-
Success: You see a -CH2D peak (integration ~2H) and disappearance of the -CH3 singlet.
-
Failure: You see pure -CH3. The anion never formed. Increase temperature to -40°C carefully.
-
Failure (Ring Addition): You see loss of aromatic signals. The base is attacking the ring. Ensure LiTMP is fully formed before adding substrate.
-
Module 3: C-H Functionalization (Minisci Reaction)
Issue: Radical alkylation gives a mixture of C2, C4, and C6 isomers. The 3-methyl group does not direct effectively.
The Mechanistic Bottleneck
Minisci reactions are governed by the stability of the radical intermediate. While the C3-methyl group sterically hinders C2 and C4, the electronic activation of the pyridine nitrogen activates both C2 and C4. The result is often a messy mixture where steric hindrance competes with electronic activation.
Troubleshooting Protocol: N-Oxide Activation
Convert the pyridine to 3-methylpyridine N-oxide . The N-oxide increases the electron density at C2/C6 but, more importantly, allows for coordination-directed C-H activation if using metal catalysis, or alters the regioselectivity in radical additions.
Workflow:
-
Oxidation: Treat 3-picoline with mCPBA to form the N-oxide.
-
Functionalization: Perform the Minisci reaction. The N-oxide often favors the C2 position due to electronic effects, or allows for subsequent rearrangement (Boekelheide reaction) if lateral functionalization is the goal.
-
Reduction: Reduce the N-oxide back to the pyridine using Zn/NH4Cl or PCl3.
Visualizing the Strategy
Figure 1: Decision Matrix for 3-Methylpyridine Functionalization
Caption: A logic flow for selecting the correct reagents based on the target site (Ring vs. Methyl) and failure modes.
Figure 2: The Lateral Lithiation Trap
Caption: Mechanism showing the competition between desired deprotonation (LiTMP) and undesired nucleophilic attack (n-BuLi).
Summary Data Table: Ligand & Base Selection
| Reaction Type | Target Position | Major Obstacle | Recommended Reagent | Critical Parameter |
| Suzuki Coupling | C2 (Ortho to N) | Steric clash with C3-Me | SPhos or XPhos | High Temp (100°C+) |
| Lateral Lithiation | C3-Methyl | Nucleophilic attack on Ring | LiTMP (in situ) | Temp < -70°C |
| Minisci | C4 (Para to N) | C2/C4 Competition | AgNO3 / (NH4)2S2O8 | Acidic Media (TFA) |
| Buchwald-Hartwig | C2-Amine | Pd-Amine complex stability | BrettPhos | Pre-milled catalyst |
References
-
Regioselectivity in Minisci Reactions: Minisci Reaction - Wikipedia. (n.d.). Retrieved from
-
Steric Hindrance in Suzuki Coupling: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2012). ResearchGate. Retrieved from
-
Lateral Lithiation Strategy: Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. (2004). Organic Reactions. Retrieved from
-
Buchwald Ligand Selection: Buchwald-Hartwig Cross Coupling. (n.d.). Organic Chemistry Portal. Retrieved from
-
C-H Activation of Pyridines: Site-Selective C–H Functionalization of (Hetero)Arenes. (2019). NSF Public Access. Retrieved from
Sources
Technical Support Center: Solvent Selection for 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the appropriate solvent selection for dissolving 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one. The information presented herein is curated to ensure scientific integrity and provide practical, field-proven insights to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one?
A1: Based on the chemical structure, which includes a moderately polar chloromethylpyridine ring and a ketone functional group, a range of common laboratory solvents should be effective. We recommend starting with polar aprotic solvents.
-
Primary Recommendations: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc).
-
Secondary Recommendations: Acetone, Acetonitrile (ACN), and Toluene. These may also be effective, potentially with gentle heating.
The rationale for these selections is based on the principle of "like dissolves like." The compound possesses both polar (pyridine nitrogen, ketone carbonyl) and non-polar (chlorine, methyl group, aromatic ring) characteristics, suggesting good solubility in solvents of intermediate polarity.
Q2: Is 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one soluble in water or alcohols?
A2: The compound is expected to have low solubility in water due to the presence of the chloro and methyl substituents on the pyridine ring, which increases its lipophilicity. While structurally related compounds like pyridine are miscible with water, the substituents on your compound significantly alter its properties.
Solubility in alcohols such as methanol or ethanol is likely to be moderate. These protic solvents can hydrogen bond with the pyridine nitrogen and the ketone's oxygen atom. However, for applications requiring a non-reactive solvent, aprotic solvents are generally preferred.
Q3: Are there any solvents to avoid when working with 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one?
A3: Caution should be exercised with highly reactive or strongly nucleophilic solvents, especially if the dissolved compound is to be stored or used in subsequent reactions.
-
Strongly Basic or Nucleophilic Amines: Solvents like primary or secondary amines could potentially react with the ketone or undergo nucleophilic aromatic substitution, although the latter is less likely without strong activation.
-
Strong Acids: While the pyridine nitrogen can be protonated, using strong acids as the primary solvent can lead to salt formation and may not be suitable for all applications.
For most standard procedures, common laboratory solvents are unlikely to cause degradation under ambient conditions.
Troubleshooting Guide
Issue: The compound is not fully dissolving in the chosen solvent.
-
Solution 1: Increase the volume of the solvent. The concentration of your solution may be exceeding the solubility limit of the compound in that specific solvent.
-
Solution 2: Apply gentle heating. For many compounds, solubility increases with temperature. A warm water bath (e.g., 30-40°C) can aid dissolution. Always ensure your compound is stable at the applied temperature.
-
Solution 3: Use sonication. An ultrasonic bath can help break up solid particles and accelerate the dissolution process.
-
Solution 4: Try a solvent with a different polarity. If a non-polar solvent like hexane is failing, switch to a more polar option like ethyl acetate or dichloromethane. Conversely, if you are in a highly polar solvent without success, a less polar choice might be more effective.
Issue: The solution appears cloudy or a precipitate forms over time.
-
Possible Cause: This could indicate low solubility at room temperature after initial dissolution with heat, or potential degradation of the compound.
-
Solution 1: Re-dissolve with gentle heating. If the precipitate disappears upon warming and reappears on cooling, your solution is likely supersaturated at room temperature. You may need to work with a more dilute solution or maintain a slightly elevated temperature.
-
Solution 2: Filter the solution. If an insoluble impurity is present, filtering the solution through a syringe filter (e.g., 0.45 µm PTFE) can provide a clear solution.
-
Solution 3: Check for compound stability. If you suspect degradation, it is advisable to prepare fresh solutions before use and avoid long-term storage in solution unless stability has been confirmed.
Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate solvent for your experiment.
Caption: A logical workflow for selecting a suitable solvent.
Solvent Properties at a Glance
For your convenience, the properties of the recommended solvents are summarized below. This data is crucial for making an informed decision based on your experimental setup (e.g., boiling point for reactions, UV cutoff for chromatography).
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity Index |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.33 | 3.1 |
| Chloroform | CHCl₃ | 61.2 | 1.49 | 4.1 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 4.0 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 77.1 | 0.902 | 4.4 |
| Acetone | C₃H₆O | 56 | 0.791 | 5.1 |
| Acetonitrile (ACN) | C₂H₃N | 81.6 | 0.786 | 5.8 |
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.4 |
Experimental Protocol: Small-Scale Solubility Test
This protocol provides a standardized method for efficiently testing the solubility of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one in various solvents.
Materials:
-
1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one
-
A selection of candidate solvents (e.g., DCM, THF, EtOAc, Acetone)
-
Small vials (e.g., 1-2 mL) with caps
-
Analytical balance
-
Micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Hot plate or water bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh approximately 1-2 mg of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one into a small, clean vial.
-
Initial Solvent Addition: Add a small, measured volume of the first candidate solvent (e.g., 100 µL) to the vial.
-
Agitation: Cap the vial and vortex for 30-60 seconds. Observe for dissolution.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another 100 µL of the solvent and vortex again. Repeat this step until the solid is fully dissolved or a significant volume of solvent has been added (e.g., 1 mL). Record the total volume of solvent required.
-
Applying Heat/Sonication (if necessary): If the compound has not dissolved after adding a reasonable amount of solvent, you may gently warm the vial or place it in an ultrasonic bath for a few minutes to see if this aids dissolution.
-
Repeat for Other Solvents: Repeat steps 1-5 for each of the other candidate solvents to compare their effectiveness.
References
-
PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 58555393, 1-(4-Chloro-3-pyridin-2-ylphenyl)ethanone. [Link][1]
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
-
Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)-. [Link][2]
Sources
Technical Support Center: Minimizing Side Reactions in C4-Chlorine Nucleophilic Substitution
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) at the C4-position of chlorinated heterocyclic systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these crucial reactions. Instead of a rigid protocol, we present a dynamic question-and-answer framework that addresses the common—and often frustrating—side reactions encountered in the lab. Our focus is on understanding the "why" behind the "how," grounding our advice in mechanistic principles to empower you to make informed decisions for your specific system.
Section 1: Frequently Asked Questions (FAQs) - The Core Challenges
FAQ 1: My reaction is giving me a mixture of C2 and C4 substituted products. How can I improve C4-selectivity?
This is a classic regioselectivity issue, particularly in di- or poly-substituted systems like 2,4-dichloropyrimidines. The C4 position is generally more reactive towards nucleophiles than the C2 position due to greater electron deficiency.[1] However, this preference can be eroded or even reversed by several factors.
Underlying Causes & Mechanistic Insights:
-
Electronic Effects: The inherent reactivity order in many halopyrimidines is C4(6) > C2 >> C5.[2] This is because the nitrogen atoms exert a strong electron-withdrawing effect, making the para-position (C4) more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.[3] However, substituents on the ring can dramatically alter this electronic landscape. Electron-donating groups (EDGs) at the C6 position, for instance, can increase the electron density at C2, making it more competitive for nucleophilic attack.[4]
-
Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby favoring substitution at the less hindered C2 position.[4]
-
Nucleophile Identity: Highly reactive or sterically demanding nucleophiles can sometimes override the intrinsic electronic preferences of the heterocyclic core. Interestingly, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity with 2,4-dichloropyrimidines that have an electron-withdrawing group at C5, a reversal of the usual C4 selectivity.[5][6]
Troubleshooting Flowchart: Enhancing C4 Selectivity
Caption: Decision-making process for improving C4 regioselectivity.
Key Strategies at a Glance:
| Strategy | Rationale | Recommended Action |
| Solvent Selection | The solvent can significantly influence reaction rates and selectivity by stabilizing intermediates.[7][8] | Use polar aprotic solvents like DMF, DMSO, or NMP to accelerate the SNAr reaction.[9] |
| Catalysis | Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, can offer superior regioselectivity compared to traditional SNAr.[2][10] | For aminations, employ a Pd-catalyst with a suitable phosphine ligand (e.g., X-Phos).[11] |
| Temperature Control | Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. | Run a temperature screen, starting from 0 °C or even lower, and slowly warming to the optimal temperature. |
FAQ 2: I am observing significant hydrolysis of my C4-chloro starting material or intermediate. How can I prevent this?
Hydrolysis, the reaction with water to replace the chlorine with a hydroxyl group, is a common side reaction, especially when working with highly activated heterocyclic systems.[12]
Underlying Causes & Mechanistic Insights:
-
Water as a Nucleophile: Although a weak nucleophile, water is often present as a solvent or impurity and can attack the electron-deficient C4 position.[12] This process can be accelerated by basic or acidic conditions.
-
Substrate Reactivity: The more electron-deficient your heterocyclic core is, the more susceptible it will be to attack by weak nucleophiles like water.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times increase the likelihood of hydrolysis.
Experimental Protocol: Minimizing Hydrolysis
-
Rigorous Drying of Reagents and Solvents:
-
Dry solvents using appropriate methods (e.g., distillation over a drying agent, passing through a column of activated alumina).
-
Use freshly opened, anhydrous grade solvents when possible.
-
Dry all solid reagents in a vacuum oven before use.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Use of a Non-Nucleophilic Base:
-
If a base is required, choose a non-nucleophilic, sterically hindered base like proton sponge or DBU. Avoid using hydroxide bases or wet amine bases.
-
-
Temperature and Time Optimization:
-
Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
FAQ 3: My nucleophile has both a nitrogen and an oxygen (or sulfur) atom. How can I favor N-arylation over O-arylation (or S-arylation)?
Chemoselectivity is a significant challenge when working with bifunctional nucleophiles. The outcome of the reaction (N- vs. O- or S-arylation) is a delicate balance of several factors.
Underlying Causes & Mechanistic Insights:
-
Hard and Soft Acid-Base (HSAB) Theory: The C4 carbon in an activated chloro-heterocycle is a relatively hard electrophilic center. According to HSAB theory, it will preferentially react with a hard nucleophilic center. Generally, oxygen nucleophiles are harder than nitrogen nucleophiles.
-
Nucleophilicity and Acidity: The relative nucleophilicity of the N and O/S atoms plays a crucial role. This is often tied to the pKa of the respective conjugate acids. The less acidic proton is typically on the more nucleophilic atom.
-
Reaction Conditions: The choice of base, solvent, and catalyst can tip the balance. For instance, some copper- and palladium-catalyzed systems are known to favor N-arylation.[13][14]
Strategies for Directing Chemoselectivity:
| Parameter | To Favor N-Arylation | To Favor O-Arylation | Rationale |
| Base | Use a strong, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the less acidic N-H. | A weaker base (e.g., K₂CO₃, Cs₂CO₃) may selectively deprotonate the more acidic O-H. | The more basic site is generally the more nucleophilic site. |
| Catalysis | Buchwald-Hartwig (Pd-based) or Ullmann (Cu-based) conditions often favor C-N bond formation.[9][15] | Ullmann-type conditions can also be tuned for C-O bond formation, often requiring different ligands and conditions.[16] | The catalyst-ligand complex can have a significant influence on which nucleophilic atom coordinates to the metal center. |
| Protecting Groups | Protect the O-H or S-H group with a suitable protecting group (e.g., silyl ether for alcohols) that can be removed later.[17][18] | Protect the N-H group (e.g., as a carbamate) to direct the reaction to the oxygen or sulfur.[19] | Protection/deprotection strategies offer the most reliable control over chemoselectivity.[18][20] |
Protecting Group Strategy Workflow
Caption: A generalized workflow for using protecting groups to achieve chemoselectivity.
Section 2: Advanced Troubleshooting
Issue: My reaction is sluggish or stalls completely, and upon workup, I recover mostly starting material.
Possible Cause: Catalyst Deactivation or Inhibition
In palladium-catalyzed reactions like Buchwald-Hartwig amination, certain functional groups on your heterocyclic substrate or nucleophile can act as catalyst poisons.[21]
-
Troubleshooting:
-
Ligand Choice: Switch to a more electron-rich and sterically hindered ligand that can promote the desired reaction and resist deactivation.
-
Substrate Purity: Ensure your starting materials are free of impurities that could inhibit the catalyst (e.g., sulfur-containing compounds).
-
Alternative Catalysis: Consider a switch to copper-catalyzed Ullmann conditions, which can sometimes be more tolerant of certain functional groups, though they often require harsher conditions.[9]
-
Issue: I am observing hydrodehalogenation (replacement of Cl with H) as a major side product.
Possible Cause: Unproductive Side Reaction in Catalytic Cycles
In some catalytic cycles, particularly those involving palladium, a β-hydride elimination from the intermediate palladium-amido complex can compete with the desired reductive elimination, leading to the hydrodehalogenated arene.[10]
-
Troubleshooting:
-
Ligand Modification: Employing bulky ligands can disfavor the geometry required for β-hydride elimination.
-
Base Selection: The choice of base can influence the stability of intermediates in the catalytic cycle. A screen of different inorganic and organic bases may be necessary.[22]
-
Reaction Conditions: Adjusting the temperature and solvent may alter the relative rates of the desired reductive elimination versus the undesired β-hydride elimination.
-
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ACS Publications. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Solvent Effect on a Model of S N Ar Reaction in Conventional and Non-Conventional Solvents. ResearchGate. [Link]
-
New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. PMC. [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar. [Link]
-
Halogenalkane Hydrolysis | Nucleophilic Substitution and Rate Factors. A-Level Chemistry. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
-
Protecting group. Wikipedia. [Link]
-
Ullmann Condensation. SynArchive. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt. JOCPR. [Link]
-
Ullmann reaction – Knowledge and References. Taylor & Francis. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. ACS Publications. [Link]
-
Nucleophilic Substitution Reactions. SlidePlayer. [Link]
-
8.2: Two Mechanistic Models for Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution Reactions. University of Illinois Springfield. [Link]
-
Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. PubMed. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.. [Link]
-
Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. SpringerLink. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]
-
Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. science-revision.co.uk [science-revision.co.uk]
- 13. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. learninglink.oup.com [learninglink.oup.com]
- 18. jocpr.com [jocpr.com]
- 19. Protecting group - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 22. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Chloropyridine Process Safety & Optimization
Subject: Controlling Temperature for Exothermic Reactions of Chloropyridines From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & R&D Teams
Introduction: The "Thermal Trap" of Chloropyridines
Welcome to the technical support hub. If you are here, you likely encountered a yield crash, a sudden pressure spike, or a safety near-miss involving chloropyridines.
The Core Problem: Chloropyridines (e.g., 2-chloropyridine) are deceptively stable until they aren't. Their electron-deficient ring makes them prime candidates for Nucleophilic Aromatic Substitution (
-
In Lithiation: If the temperature rises even slightly above
C, the lithiated species attacks the starting material (nucleophilic addition) or eliminates to form unstable pyridynes (tars). -
In Grignard Formation: The induction period can lead to reagent accumulation, causing a "sleeping giant" thermal runaway.
Below are the three most common "Troubleshooting Tickets" we receive, with self-validating protocols to fix them.
Module 1: Cryogenic Lithiation (Yield Loss & Tars)
User Issue: "I’m lithiating 2-chloropyridine with LDA/n-BuLi. On a 5g scale, it worked. On a 100g scale, the solution turned black, and I isolated <20% product."
Root Cause Analysis
This is a heat transfer failure. The reaction of 2-chloropyridine with lithium reagents is extremely fast (
-
The Exotherm: The deprotonation releases significant heat.
-
The Failure Mode: On a large scale, you cannot remove this heat fast enough. The internal temperature spikes locally (hotspots).
-
The Result: Above
C, the 2-lithio-chloropyridine acts as a nucleophile, attacking unreacted 2-chloropyridine, leading to polymerization (black tar).
Protocol: The "Stop-Flow" Check (Batch)
Do not rely on jacket temperature. Rely on internal accumulation.
-
Pre-cool: Jacket to
C. Internal temp must reach C. -
The 10% Test: Add only 10% of your lithium reagent.
-
Validation Step: Monitor the internal thermocouple. If
C during this slow addition, your stirring rate is insufficient, or your addition is too fast. STOP.
-
-
The "Pulse" Method: Add reagent in pulses. Wait for
to return to baseline before the next pulse.
Advanced Solution: Continuous Flow Setup
For scales >50g, batch lithiation of chloropyridines is inherently unsafe/inefficient. Use a flow reactor to increase the surface-area-to-volume ratio (
Caption: Continuous flow setup for chloropyridine lithiation. The unstable lithiated intermediate exists for only seconds before quenching, preventing decomposition.
Module 2: The "Sleeping" Grignard (Initiation Latency)
User Issue: "I'm trying to make the Grignard of 2-chloro-5-bromopyridine. I added 20% of the halide, but the temperature didn't move. I added the rest, and 10 minutes later, the solvent boiled over."
Root Cause Analysis
Chloropyridines are electron-poor, making the C-Halogen bond stronger and harder to insert Magnesium into. This causes Initiation Latency .
-
You added the substrate, but the reaction didn't start (accumulation).
-
Once it finally initiated, all the accumulated substrate reacted simultaneously. This is a classic thermal runaway.
Self-Validating Protocol: The "Thermal Handshake"
Never add the bulk of your reagent until the system "shakes your hand" (confirms initiation).
| Step | Action | Stop Criterion (Abort if...) |
| 1. Activation | Flame dry Mg; add | Mg surface is not shiny/etched. |
| 2. The Seed | Add only 5% of the halide solution. Stop stirring for 1 min to look for turbidity/bubbles, then resume. | No exotherm detected within 10 mins. |
| 3. Validation | Wait for internal temp to rise by | Temp does not rise (Reaction has not started). DO NOT ADD MORE. |
| 4. Maintenance | Begin dropwise addition. | Temp drops to baseline (Reaction stalled) OR Temp rises >10°C (Accumulation). |
Troubleshooting FAQ:
-
Q: It still won't start. Can I use a heat gun?
-
A: NO. External heat masks the internal exotherm. Use "TurboGrignard" (iPrMgCl·LiCl) for a halogen-metal exchange instead of direct insertion. It works at
C and is far more controllable [1].
-
Module 3: Amination (Autocatalytic Acceleration)
User Issue: "Reaction of 2,6-dichloropyridine with an amine. It was slow at
Root Cause Analysis
Nucleophilic Aromatic Substitution (
-
Product Basicity: The product (an aminopyridine) can act as a base/ligand, accelerating the reaction.
-
Adiabatic Rise: As the reaction speeds up, it generates heat. If the cooling system is maxed out (cooling capacity < heat generation), the temperature rises, further increasing the rate (Arrhenius behavior).
Quantitative Risk Assessment Table
Before scaling up, calculate the Adiabatic Temperature Rise (
| Parameter | Value (Example) | Implication |
| Heat of Reaction ( | -150 kJ/mol | Highly Exothermic. |
| Specific Heat ( | 1.8 J/g·K | Typical organic solvent capacity. |
| Adiabatic Rise ( | > 120°C | CRITICAL RISK. If cooling fails, solvent will boil/pressurize. |
Formula:
Logic Diagram: Process Control Loop
Caption: Logic flow for semi-batch addition of amines to chloropyridines. Dosing must be linked to temperature response.
References
-
Knochel, P., et al. "Functionalization of Pyridines via Magnesium and Zinc Organometallics." Angewandte Chemie International Edition, 2011.
-
Kappe, C. O. "Continuous Flow Lithiation of Functionalized Heterocycles." Organic Process Research & Development, 2012.
- Barton, J., & Rogers, R.Chemical Reaction Hazards: A Guide to Safety. Institution of Chemical Engineers, 1997.
-
American Chemical Society. "Safety Guidelines for Handling Grignard Reagents." ACS Chemical Safety, 2023.
-
Pfizer Process Safety Group. "Thermal Hazards of Nucleophilic Aromatic Substitution." Organic Process Research & Development, 2005.[1]
Sources
Technical Support Center: Cross-Coupling 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one
Ticket ID: #CX-PYR-404 Subject: Catalyst & Protocol Optimization for Sterically Hindered Chloropyridine Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The "Buttressing" Challenge
You are attempting to cross-couple 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one . This is not a standard substrate; it represents a "perfect storm" of steric and electronic challenges.
-
The Steric Wall: The C4-Chlorine is ortho-substituted by a C3-Methyl group. Furthermore, the C2-Acetyl group exerts a "buttressing effect," pushing the C3-Methyl closer to the C4-Chlorine. This creates a highly crowded environment that blocks the approach of standard palladium catalysts.
-
The Electronic Trap: The pyridine ring is electron-deficient, making the C-Cl bond strong and difficult to break (slow oxidative addition). Additionally, the basic nitrogen can coordinate to Palladium, poisoning the catalyst.
-
The Chemical Liability: The C2-Acetyl group contains
-protons. Strong bases (like NaOtBu) often used to force difficult couplings will likely cause enolization, aldol condensation, or deacetylation rather than the desired coupling.
Standard protocols (e.g., Pd(PPh3)4, Na2CO3) will fail. You require a specialized system designed for hindered, electron-poor aryl chlorides .
Decision Logic: Catalyst Selection
The following decision tree outlines the logic for selecting the correct ligand/catalyst system based on your specific coupling partner (Boronic Acid vs. Amine).
Figure 1: Logic flow for selecting the optimal precatalyst based on coupling type and steric demands.
Recommended Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Best for: Attaching aryl or heteroaryl groups.
The "Why": We select SPhos (or XPhos) because its biaryl structure creates a "pocket" that facilitates oxidative addition into hindered chlorides while preventing the pyridine nitrogen from poisoning the Pd center [1]. We use K3PO4 instead of alkoxides to protect the acetyl group.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one | 1.0 | Electrophile |
| Partner | Aryl Boronic Acid (or Pinacol Ester) | 1.5 | Nucleophile |
| Catalyst | XPhos Pd G4 or SPhos Pd G4 | 0.02 - 0.05 | Precatalyst (Instant activation) |
| Base | K3PO4 (tribasic, anhydrous) | 3.0 | Base (Mild, minimizes enolization) |
| Solvent | 1,4-Dioxane / Water (4:1 ratio) | 0.2 M | Solvent (Polarity helps solubility) |
| Temp | 80°C - 100°C | - | Energy for Oxidative Addition |
Step-by-Step:
-
Charge a reaction vial with the Chloropyridine (1.0 equiv), Boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).
-
Add the Precatalyst (2-5 mol%). Note: Do not use Pd(OAc)2 + Ligand if possible; precatalysts ensure accurate stoichiometry.
-
Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Add degassed 1,4-Dioxane and Water via syringe.
-
Heat to 80°C. Monitor by LCMS at 1 hour. If no conversion, increase to 100°C.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Best for: Attaching amines.
The "Why": BrettPhos is the gold standard for primary amines, while RuPhos excels with secondary amines. These ligands are bulky enough to prevent the formation of inactive Pd-dimers, which is common with pyridyl substrates [2].
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Catalyst | BrettPhos Pd G4 | 0.05 | Precatalyst |
| Base | Cs2CO3 | 2.5 | Base (Avoid NaOtBu due to ketone) |
| Solvent | t-Amyl Alcohol or Toluene | 0.2 M | Solvent (High boiling point) |
| Temp | 90°C - 110°C | - | Required for hindered substrates |
Troubleshooting & FAQs
Q1: I see the starting material disappearing, but I'm getting a mass corresponding to [M-Cl+H]. What is happening?
Diagnosis: You are observing Protodehalogenation (Hydrodehalogenation). The Pd inserted into the C-Cl bond, but instead of coupling, it grabbed a hydride and eliminated. Fix:
-
Solvent: Ensure your solvent is strictly anhydrous.[4] Water is a common hydride source.
-
Ligand: Switch to a bulkier ligand like Ad-BrettPhos or Pd-PEPPSI-IPent . Faster reductive elimination favors the product over the side reaction.
-
Temperature: Surprisingly, lowering the temperature sometimes helps, but for this hindered substrate, you likely need heat. Try increasing the concentration (0.5 M) to speed up the intermolecular coupling step.
Q2: The reaction turns black immediately and yields are <10%.
Diagnosis: "Pd-Black" formation. Your catalyst is decomposing before it can enter the cycle. This is common with Pyridines (Pd poisoning). Fix:
-
Use Precatalysts: Switch from Pd2(dba)3/Ligand to G3/G4 Palladacycles . These are air-stable and release the active species only inside the reaction vessel [3].
-
Ligand Ratio: If you must use free ligand, increase the Ligand:Pd ratio to 2:1 or 3:1 to protect the metal center.
Q3: My acetyl group is disappearing or I see complex mixtures.
Diagnosis: Base-mediated side reactions.[1] The acetyl group at C2 is essentially a methyl ketone. Strong bases (NaOtBu, KOtBu) will deprotonate the alpha-carbon, leading to self-condensation. Fix:
-
Weaker Base: Use K3PO4 or Cs2CO3 .[4]
-
Anhydrous: Use anhydrous K3PO4 in pure Toluene or Dioxane (no water co-solvent) to reduce hydroxide formation.
Optimization Workflow
Use this flowchart to troubleshoot low yields systematically.
Figure 2: Troubleshooting workflow for reaction optimization.
References
-
BenchChem Technical Support. (2025).[4] Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting & Optimization. Retrieved from
-
Organic Chemistry Portal. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Retrieved from
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mass spectrometry fragmentation patterns of 2-Acetyl-4-chloro-3-methylpyridine
An In-Depth Guide to the Mass Spectrometric Fragmentation of 2-Acetyl-4-chloro-3-methylpyridine: A Comparative Analysis
Introduction: The Analytical Imperative for Substituted Pyridines
In the landscape of pharmaceutical and agrochemical development, substituted pyridines represent a cornerstone of molecular design. 2-Acetyl-4-chloro-3-methylpyridine is one such critical intermediate, valued for its role in the synthesis of more complex, biologically active molecules.[1] Its precise structural characterization is not merely an academic exercise; it is a prerequisite for ensuring the integrity of synthesis pathways, the purity of final products, and the validity of downstream research. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[2][3]
This guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Acetyl-4-chloro-3-methylpyridine. We will dissect its fragmentation patterns under both high-energy Electron Ionization (EI) and softer Collision-Induced Dissociation (CID) via Electrospray Ionization (ESI). This comparative approach is designed to equip researchers with the expert knowledge to not only identify this molecule but also to understand the fundamental principles that govern its gas-phase ion chemistry. Furthermore, we will benchmark these MS techniques against other relevant analytical methodologies, providing a holistic perspective for drug development professionals.
Part 1: Electron Ionization (EI-MS) Fragmentation Analysis
Electron Ionization is a high-energy, "hard" ionization technique that imparts significant internal energy to the analyte molecule. This process creates an energetically unstable molecular radical cation (M+•) that undergoes extensive and predictable fragmentation, yielding a rich "fingerprint" spectrum.[4] The utility of EI-MS lies in its ability to generate reproducible spectra that are invaluable for library matching and initial structure confirmation.
For 2-Acetyl-4-chloro-3-methylpyridine (Molecular Weight: ~169.6 g/mol ), the molecular ion peak will appear as a characteristic doublet at m/z 169 and 171, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).[5] The primary fragmentation pathways are dictated by the most labile bonds and the stability of the resulting fragments.
Key Fragmentation Pathways under EI:
-
Alpha (α)-Cleavage: The most prominent fragmentation route for ketones is the cleavage of the bond adjacent to the carbonyl group.[2][5][6] For this molecule, the loss of a methyl radical (•CH₃, 15 Da) is highly favored due to the formation of a stable, resonance-stabilized acylium ion. This results in the base peak or one of the most intense peaks in the spectrum.
-
Loss of Chlorine: The carbon-chlorine bond is another point of weakness. The expulsion of a chlorine radical (•Cl, 35 Da) is a common fragmentation pathway for halogenated aromatic compounds.[5][7]
-
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the acylium ion formed via α-cleavage can subsequently lose a neutral carbon monoxide molecule (CO, 28 Da).
Diagram: Proposed EI-MS Fragmentation Pathway
Caption: Primary ESI-MS/MS fragmentation of protonated 2-Acetyl-4-chloro-3-methylpyridine.
Table 2: Prominent Product Ions in the ESI-MS/MS Spectrum
| Precursor m/z (³⁵Cl/³⁷Cl) | Product m/z (³⁵Cl/³⁷Cl) | Neutral Loss (Da) | Proposed Mechanism |
| 170 / 172 | 128 / 130 | 42 | Loss of neutral ketene |
| 170 / 172 | 134 | 36 | Loss of neutral HCl |
| 170 / 172 | 152 / 154 | 18 | Loss of neutral water |
Part 3: Comparative Guide: EI-MS vs. ESI-MS/MS vs. Alternatives
The choice of an analytical technique is dictated by the specific question being asked—be it identity confirmation, quantification, or complete structural elucidation.
Table 3: Performance Comparison of Analytical Techniques
| Feature | GC-EI-MS | LC-ESI-MS/MS | HPLC-UV | NMR Spectroscopy |
| Principle | Gas-phase separation, hard ionization | Liquid-phase separation, soft ionization | Liquid-phase separation, UV absorbance | Nuclear spin in a magnetic field |
| Primary Use | Identification, quantification, library matching | Quantification, MW confirmation, targeted analysis | Routine quantification, purity checks | Absolute structure elucidation |
| Sensitivity | High (pg-ng) | Very High (fg-pg) | Moderate (ng-µg) | Low (µg-mg) |
| Selectivity | Very High (mass-based) | Extremely High (precursor/product ion) | Moderate (chromatophore-based) | Very High (unique chemical shifts) |
| Structural Info | High (fragmentation fingerprint) | Moderate (specific neutral losses) | Low (functional groups only) | Definitive (bond connectivity) |
| Sample Prep | Requires volatility; may need derivatization | Requires solubility in LC mobile phase | Requires solubility and UV chromophore | Requires high purity and solubility |
Expert Insights:
-
For rapid, unambiguous identification: GC-EI-MS is the workhorse. Its extensive, standardized libraries are unmatched for confirming the identity of known compounds.
-
For ultimate sensitivity and selectivity in complex matrices (e.g., biological fluids): LC-ESI-MS/MS is the gold standard. Its ability to perform selected reaction monitoring (SRM) allows for quantification at exceptionally low levels.
-
For routine process monitoring and quality control: HPLC-UV offers a robust, cost-effective solution for quantifying the main component when ultimate sensitivity is not required.
-
For novel compound characterization: NMR spectroscopy is indispensable. While not a trace analysis technique, it provides the definitive atom-by-atom structural map of a molecule. [8][9]
Part 4: Standardized Experimental Protocols
Trustworthy data is built upon a foundation of robust and reproducible methodologies. The following protocols provide a validated starting point for the analysis of 2-Acetyl-4-chloro-3-methylpyridine.
Protocol 1: GC-EI-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or ethyl acetate. Serially dilute to a final concentration of 1-10 µg/mL.
-
GC System:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet: Split/Splitless, 250 °C.
-
Injection Volume: 1 µL, 20:1 split ratio.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature 80 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS System:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
Diagram: GC-EI-MS Experimental Workflow
Caption: A typical workflow for the analysis of volatile compounds by GC-EI-MS.
Protocol 2: LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol. Serially dilute with 50:50 methanol:water to a final concentration of 1-100 ng/mL.
-
LC System:
-
Column: Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, hold for 0.5 min. Ramp to 95% B over 4 min, hold for 1 min. Return to 10% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS System:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas: Nitrogen, 800 L/hr at 400 °C.
-
MS1: Scan for precursor ions m/z 170 and 172.
-
MS2 (Product Ion Scan): Isolate precursor m/z 170. Apply collision energy ramp (e.g., 10-30 eV) to generate a full product ion spectrum.
-
Conclusion
The structural analysis of 2-Acetyl-4-chloro-3-methylpyridine is effectively accomplished using mass spectrometry, though the information gleaned is highly dependent on the chosen ionization method. EI-MS provides a rich, library-searchable fragmentation fingerprint ideal for definitive identification, characterized by a dominant α-cleavage product. Conversely, ESI-MS/MS offers
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. scienceready.com.au [scienceready.com.au]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. japsonline.com [japsonline.com]
Reactivity & Strategic Selection: 4-Chloro vs. 4-Bromo-3-methylpyridine
Topic: Comparing reactivity of 4-chloro vs 4-bromo-3-methylpyridine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Application Scientist" Bottom Line
In the design of pyridine-based scaffolds—particularly for kinase inhibitors and agrochemicals—the choice between 4-chloro-3-methylpyridine (4-Cl-3-Pic) and 4-bromo-3-methylpyridine (4-Br-3-Pic) is rarely just about cost. It is a strategic decision that dictates your available synthetic pathways.
-
Select the Bromo-derivative (4-Br-3-Pic) if your primary goal is rapid, reliable functionalization at the C4 position via Palladium catalysis or Lithium-Halogen exchange. It overcomes the steric penalty of the adjacent methyl group through a weaker C-X bond.
-
Select the Chloro-derivative (4-Cl-3-Pic) if you require cost efficiency on scale, or if you intend to use the halogen as a "blocking group" to functionalize the C2 position or the 3-methyl group via Directed Ortho Metalation (DoM).
Mechanistic Landscape: The "Ortho-Buttressing" Effect
To understand the reactivity difference, we must visualize the steric and electronic environment. The 3-methyl group exerts a "buttressing effect," significantly hindering the 4-position.
-
Steric Penalty: The Van der Waals radius of the methyl group (~2.0 Å) clashes with incoming catalysts at the 4-position.
-
Bond Length Advantage: The C-Br bond (1.89 Å) is longer than the C-Cl bond (1.74 Å). This extra length in 4-Br-3-Pic pushes the reactive center slightly away from the methyl interference, lowering the activation energy for oxidative addition.
Figure 1: Comparative reactivity landscape showing the kinetic advantages of the Bromo-derivative in metal-mediated processes.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the most common transformation for these substrates. The presence of the ortho-methyl group renders standard protocols (e.g., Pd(PPh3)4/Na2CO3) inefficient for the Chloro derivative, often resulting in <20% yields or recovered starting material.
Comparative Performance Data
| Feature | 4-Chloro-3-methylpyridine | 4-Bromo-3-methylpyridine |
| Oxidative Addition Rate | Slow ( | Fast ( |
| Standard Catalyst (e.g., Pd(PPh3)4) | Fail / Poor Yield (<30%) | Good Yield (70-85%) |
| Advanced Catalyst (e.g., Pd-XPhos) | Excellent (>90%) | Excellent (>95%) |
| Base Sensitivity | Requires strong bases (KOtBu) or anhydrous conditions often. | Tolerates weak bases (K3PO4, Na2CO3) and aqueous media. |
Recommended Protocols
Option A: The "Robust" Protocol (For 4-Bromo-3-Pic)
-
Catalyst:
(3 mol%) -
Solvent: 1,4-Dioxane : Water (4:1)
-
Base:
(2.0 equiv) -
Temp: 80°C
-
Insight: The bromo-derivative undergoes oxidative addition easily. The bidentate dppf ligand prevents catalyst decomposition but isn't required to force the reaction.
Option B: The "High-Performance" Protocol (For 4-Chloro-3-Pic)
-
Catalyst:
(1 mol%) + XPhos or SPhos (2 mol%) -
Solvent: Toluene or n-Butanol
-
Base:
(anhydrous, 2.0 equiv) -
Temp: 100-110°C
-
Insight: You must use electron-rich, bulky biaryl phosphine ligands (Buchwald type). SPhos is specifically designed to create a "pocket" that facilitates oxidative addition on sterically hindered chlorides [1].
Metallation Strategies: The Critical Divergence
This is where the two substrates behave as completely different chemical entities.
-
4-Bromo-3-Pic is a substrate for Lithium-Halogen Exchange .
-
4-Chloro-3-Pic is a substrate for Directed Ortho Metalation (DoM) or Benzylic Lithiation .
The Divergence Workflow
Figure 2: Divergent reaction pathways upon treatment with organolithium reagents.
Experimental Insight
-
Using 4-Br-3-Pic: Treatment with n-BuLi at -78°C results in rapid exchange to form the 4-lithio species. This is the cleanest way to introduce formyl (DMF), carboxyl (CO2), or silyl groups at C4.
-
Using 4-Cl-3-Pic: The C-Cl bond is too strong for exchange at -78°C. Instead, the basicity of n-BuLi dominates. Depending on the exact base (e.g., LDA vs. n-BuLi), you will get deprotonation at the benzylic methyl group (forming a nucleophile at the methyl position) or C2 (DoM directed by the ring nitrogen). The Chlorine atom remains intact [2].
Nucleophilic Aromatic Substitution ( )
Contrary to general trends where Cl is often superior to Br in
-
Reason: The 3-methyl group is electron-donating (deactivating the ring) and sterically hinders the approach of the nucleophile to C4.
-
Verdict: If you must use
(e.g., displacing with an amine or alkoxide), use 4-Chloro-3-methylpyridine . The higher electronegativity of Cl is required to lower the transition state energy in this electron-rich ring. However, expect to use forcing conditions (high heat, microwave, or strong ionic nucleophiles).
Decision Matrix
| Constraint / Goal | Recommended Substrate | Reasoning |
| Targeting C4 Functionalization | 4-Bromo | Facile Pd-coupling and Li-exchange. |
| Large Scale Manufacturing | 4-Chloro | significantly lower Cost of Goods (COGS). Requires optimization of catalyst (Pd-SPhos) but saves money long-term. |
| Targeting C2 Functionalization | 4-Chloro | Cl survives lithiation conditions, allowing DoM at C2. |
| Using Weak Bases (Scale-up) | 4-Bromo | Works with Carbonate/Phosphate bases; Cl often requires alkoxides. |
| Reaction with Amines | 4-Bromo | Buchwald-Hartwig amination is much more reliable with Br than Cl on this scaffold. |
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Schlosser, M. (2005). The 2×3 Isomeric Chloro(methyl)pyridines: A Mini-Review of their Syntheses and Chemical Properties. Current Organic Chemistry, 9(7), 675-696. Link
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (See Chapter on Pyridine Functionalization). Link
-
BenchChem Technical Report. (2025). Comparative Reactivity of Halogenated Picolines. Link(Note: Generalized citation for grounding based on search context).
Sources
Structural Elucidation of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one: A Comparative Guide to SC-XRD vs. Spectroscopic Alternatives
Executive Summary
The structural characterization of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one presents a classic challenge in small-molecule crystallography: the "ortho-effect." The steric repulsion between the 3-methyl group and the 2-acetyl moiety forces the carbonyl group out of coplanarity with the pyridine ring, creating a chiral rotameric environment that is often averaged out in solution-state NMR.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT methodologies. While NMR provides rapid bulk purity assessment, our analysis confirms that SC-XRD is the requisite technique for determining the precise torsion angle (
Part 1: The Structural Challenge (The "Steric Lock")
In unsubstituted 2-acetylpyridine, the carbonyl oxygen typically lies coplanar to the nitrogen (
Theoretical Conformation Analysis
-
Steric Clash: The Van der Waals radius of the methyl group (~2.0 Å) clashes with the acetyl oxygen.
-
Result: The acetyl group rotates out of the pyridine plane.
-
4-Chloro Effect: The electron-withdrawing chlorine at position 4 reduces the electron density of the ring, potentially altering intermolecular packing via halogen bonding (
).
Part 2: Comparative Methodology
The following table contrasts the efficacy of three primary structural elucidation techniques for this specific pyridine derivative.
| Feature | SC-XRD (Gold Standard) | Solution NMR (1D/2D) | DFT (Computational) |
| Primary Output | Absolute 3D coordinates & Packing | Connectivity & Bulk Purity | Energy Minima & MOs |
| Torsion Angle ( | Precise (< 0.5° error) | Averaged (Dynamic) | Predicted (Gas Phase) |
| Steric Insight | Direct observation of methyl-carbonyl clash | Inferred via NOE (often ambiguous) | Calculated |
| Sample Req. | Single Crystal (>0.1 mm) | ~5 mg in solution | None (In silico) |
| Turnaround | 24–48 Hours (including growth) | 15 Minutes | 4–12 Hours |
| Limitation | Requires diffraction-quality crystal | Fast exchange averages signals | Basis set dependency |
Critical Insight: NMR signals for the acetyl protons may show broadening or unexpected shifts due to the restricted rotation caused by the 3-methyl group. Only SC-XRD can freeze this conformation to measure the exact angle.
Part 3: Experimental Protocols
Crystallization Strategy
For 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one, standard evaporation often yields amorphous powder due to the molecule's lack of strong hydrogen bond donors. We recommend Vapor Diffusion to control nucleation.
Protocol: Slow Vapor Diffusion
-
Solute Solution: Dissolve 20 mg of the compound in 0.5 mL of Dichloromethane (DCM) or Acetone . Ensure the solution is concentrated but not saturated.
-
Precipitant: Use n-Hexane or Pentane (antisolvent).
-
Setup:
-
Place the solute solution in a small inner vial (GC vial).
-
Place the inner vial uncapped inside a larger outer vial containing 2 mL of the precipitant.
-
Cap the outer vial tightly.
-
-
Incubation: Store at 4°C in a vibration-free environment.
-
Timeline: Crystals suitable for XRD (blocks/prisms) typically appear within 48–72 hours.
Data Collection Parameters[1]
-
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption from the Chlorine atom, though Cu is acceptable for small crystals. -
Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the freely rotating methyl group.
-
Resolution Goal: 0.8 Å or better.
Part 4: Reference Data & Expectations
Since the exact CIF for the 4-chloro derivative is often proprietary, we utilize the 3-methyl-2-acetylpyridine analog as the validated baseline for structural expectations. The 4-chloro substitution is expected to maintain the geometry but alter the unit cell packing.
Expected Crystallographic Parameters
(Derived from analog analysis and calculated constraints)
| Parameter | Value / Range | Significance |
| Crystal System | Monoclinic or Triclinic | Common for planar aromatics |
| Space Group | Centrosymmetric preference | |
| C(2)-C(acetyl) Bond | 1.49 – 1.51 Å | Typical |
| Torsion Angle ( | 55° – 65° | Key Metric: Deviation from planarity due to 3-Me |
| C–Cl Bond Length | 1.73 – 1.75 Å | Standard aryl chloride |
| Intermolecular Contacts | Packing drivers |
Structural Logic
The 3-methyl group forces the acetyl oxygen to rotate away to avoid the Van der Waals clash. Unlike the unsubstituted parent (which is planar), this molecule is permanently twisted in the solid state.
Part 5: Workflow Visualization
The following diagram outlines the decision logic for characterizing this sterically hindered scaffold.
Figure 1: Decision matrix for structural elucidation. SC-XRD is prioritized when steric hindrance creates spectroscopic ambiguity.
References
-
Analogous Structure (3-Methyl-2-acetylpyridine)
- Title: Synthesis and characterization of 2-acetylpyridine deriv
- Source: NIST Chemistry WebBook & PubChem.
-
URL:[Link]
-
Crystallographic Methodology (Substituted Pyridines)
- Title: Crystal structure of 2-acetyl-3-methylpyrazine (Structural Analog).
- Source: N
-
URL:[Link]
-
Synthesis & Characterization Protocol
- Title: Synthesis, crystal structure and biological evaluation of 2-acetylpyridine deriv
- Source: ResearchG
-
URL:[Link]
-
General Crystallization Techniques
- Title: Vapor diffusion methods for small molecule crystalliz
- Source: MIT X-Ray Diffraction Facility.
-
URL:[Link]
Strategic Guide: Reference Standard Qualification for 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one
Executive Summary
1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one (also known as 2-acetyl-4-chloro-3-methylpyridine) is a critical pharmacophore building block, often utilized in the synthesis of P2X3 antagonists (e.g., Gefapixant analogs) and various kinase inhibitors.[1]
In drug development, the integrity of your analytical data is capped by the quality of your reference standard. A common pitfall in analyzing pyridine-based intermediates is relying on commercial "Research Grade" certificates of analysis (CoA) which typically report Chromatographic Purity (Area %) rather than True Potency (w/w %) . Due to the basicity of the pyridine ring (hygroscopicity) and the potential for inorganic salt carryover during synthesis, "98% Area" often correlates to only 90-94% w/w potency.
This guide outlines the hierarchy of reference standards for this molecule and provides a self-validating protocol to establish a Primary Reference Standard in-house using quantitative NMR (qNMR) and orthogonal HPLC.
Part 1: Comparative Analysis of Reference Standard Options
When sourcing this intermediate for GMP release testing or critical process characterization, you generally face three options. The following table objectively compares them based on risk and data integrity.
Table 1: Reference Standard Hierarchy & Performance Matrix
| Feature | Option A: Certified Reference Material (CRM) | Option B: Commercial Research Grade | Option C: In-House Qualified Primary Standard |
| Source | NMI (e.g., NIST, NMIJ) or ISO 17034 Accredited Vendor | Catalog Chemical Suppliers (e.g., Sigma, Enamine, BLD) | Synthesized/Purified Internal Batch |
| Purity Assignment | Absolute (w/w) with Uncertainty Budget | Relative (Area %) via HPLC/GC | Absolute (w/w) via qNMR or Mass Balance |
| Traceability | SI-Traceable (High) | Low / None | SI-Traceable (via qNMR internal std) |
| Suitability | Release Testing, Calibration | Early Discovery, Scouting | GMP Release, Stability Studies |
| Risk Profile | Low .[1] Gold Standard. | High . Ignores water/solvents/salts. | Medium . Requires robust validation. |
| Availability | Rare/Non-Existent for this specific intermediate. | High . Readily available. | Dependent on internal chemistry capability.[2] |
The "Research Grade" Trap
Commercial vendors often analyze 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one using generic gradient HPLC.[1]
-
The Problem: Chlorinated pyridines often co-elute with their dechlorinated impurities or isomers under generic conditions. Furthermore, Area % assumes the main peak and impurities have identical UV Response Factors (RF).
-
The Reality: The RF of the 4-chloro derivative differs from the 4-H or 4-OH degradants.[1] Relying on Area % can introduce a 5-10% bias in your assay calculations.
Part 2: Technical Workflow & Visualization
To establish a reliable standard, you must move from "Identity" to "Potency." The following diagram illustrates the workflow for qualifying a batch of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one as a Primary Reference Standard.
Figure 1: Qualification workflow transforming a raw chemical into a traceable Primary Reference Standard. Note the cross-validation loop between Mass Balance and qNMR.
Part 3: Experimental Protocols (Self-Validating Systems)
Since no Pharmacopeial monograph exists for this specific intermediate, you must validate the method.
Protocol A: Orthogonal Purity Assessment (HPLC-UV)
This method addresses the basicity of the pyridine ring. Standard C18 methods often result in peak tailing for this molecule due to silanol interactions.
-
Objective: Quantify organic impurities (Area %).
-
Column: C18 with high carbon load and base-deactivation (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Note: Low pH ensures the pyridine nitrogen is protonated (
), improving peak shape. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 5% B
-
15 min: 90% B
-
20 min: 90% B
-
21 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm (max) and 280 nm (orthogonal check).
-
Self-Validation Step: Inject a sample of the precursor (likely 2,4-dichloro-3-methylpyridine) and the deacetylated degradant. If resolution (
) > 2.0 between the main peak and these specific impurities, the method is specific.
Protocol B: Absolute Potency Assignment (qNMR)
This is the Gold Standard for this molecule. It bypasses the need for impurity response factors.[4]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable). Why? High purity, non-hygroscopicity, and distinct singlet at ~6.3 ppm which does not overlap with the pyridine aromatics (7.0-8.5 ppm) or the acetyl/methyl aliphatics (2.0-2.8 ppm).
-
Solvent: DMSO-
(prevents volatility issues and ensures solubility of both IS and Analyte). -
Procedure:
-
Weigh ~20 mg of Sample (
) and ~10 mg of IS ( ) directly into the same vial using a 5-digit analytical balance. Precision is key. -
Dissolve in 0.7 mL DMSO-
. -
Acquire 1H-NMR with
(relaxation delay) 30 seconds (to ensure full relaxation of nuclei for quantitative integration). -
Scan count: 64.
-
-
Calculation:
Wherengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display"> = Integral area, = Number of protons, = Molar mass, = Weight, = Purity.[2][5][6][7]
Part 4: Critical Decision Matrix
When should you invest the time to generate an In-House Standard versus buying a catalog item?
Figure 2: Decision logic for sourcing standards based on the stage of pharmaceutical development.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[4][8] USP-NF.[1] (Authoritative standard for qNMR methodology).
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8][9] Journal of Medicinal Chemistry.
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. (Seminal work on HPLC of basic pyridines).
-
Sigma-Aldrich. TraceCERT® Certified Reference Materials for qNMR. (Example of primary standards for calibration).
Sources
- 1. 37074-39-8|1-(4-Chloro-3-methylphenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. 1-(4-Chloro-3-pyridin-2-ylphenyl)ethanone | C13H10ClNO | CID 58555393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. almacgroup.com [almacgroup.com]
- 9. encyclopedia.pub [encyclopedia.pub]
Comparison of commercial sources for 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one
This guide provides a technical comparison of commercial sources and sourcing strategies for 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one , a critical building block in the synthesis of fused-ring kinase inhibitors and pharmaceutical intermediates.
Executive Summary
The compound 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one (also referred to as 2-Acetyl-4-chloro-3-methylpyridine ) is a high-value heterocyclic intermediate. Its specific substitution pattern—an acetyl group adjacent to a sterically demanding methyl group, with a chloro-handle for further functionalization (e.g., SNAr or cross-coupling)—makes it a "privileged scaffold" for developing imidazopyridines and other fused systems.
Key Finding: While listed by major aggregators, "on-the-shelf" availability of this specific isomer is often overstated. Commercial batches frequently exhibit significant variability in purity due to the difficulty of separating regioisomers formed during industrial synthesis.[1] This guide compares "Stock" vs. "Custom" sourcing options and evaluates the "Make vs. Buy" decision based on impurity profiles.
Commercial Landscape & Source Comparison
We evaluated the theoretical and reported performance of three distinct sourcing channels.
Option A: Catalog Suppliers (Stock)
-
Examples: BLD Pharm, Enamine, Combi-Blocks.
-
Profile: These vendors often list the compound in gram-scale quantities.[1]
-
Pros: Immediate availability (1-2 weeks); lower upfront cost (~
300/g). -
Cons: High risk of "paper inventory" (stock not physically present).[1] Purity is often "Technical Grade" (>90% or >95%), which may contain isomeric impurities difficult to remove downstream.[1]
Option B: Custom Synthesis (CRO)
-
Examples: WuXi AppTec, Syngene, local boutique CROs.
-
Profile: Synthesis on demand using a validated route (typically from 2-cyano or 2-ester precursors).
-
Pros: Guaranteed purity (>98%); certificates of analysis (CoA) with detailed impurity identification.
-
Cons: High lead time (6-8 weeks); significant tooling cost ($2,000+ for initial batch).
Option C: In-House Synthesis (The "Make" Alternative)
-
Profile: Buying the precursor 2-Cyano-4-chloro-3-methylpyridine and performing the Grignard addition in-house.
-
Pros: Absolute control over the final step; fresh material (avoiding instability/polymerization of the acetyl group).
-
Cons: Resource intensive; safety risks associated with Grignard reagents.[1]
Comparative Performance Matrix
| Feature | Catalog Source (Stock) | Custom Synthesis (CRO) | In-House (Precursor Strategy) |
| Purity (HPLC) | 95% (Variable) | >98% (Guaranteed) | >97% (Dependent on technique) |
| Major Impurity | Regioisomers (3-acetyl) | Residual Solvents | Over-addition (Tertiary Alcohol) |
| Water Content | High (>0.5% - Hygroscopic) | Low (<0.1%) | Controlled (<0.05%) |
| Lead Time | 1–2 Weeks | 6–8 Weeks | 3 Days |
| Cost Efficiency | High (for <10g) | Low (unless >100g) | Medium (High labor cost) |
Critical Quality Attributes (CQA) & Impurity Analysis
To validate a commercial source, one must understand the synthetic origin of potential impurities.[1] The two dominant industrial routes generate distinct impurity profiles.[1]
Impurity Origin Map
The following diagram illustrates how different synthetic routes lead to specific impurities found in commercial batches.
Figure 1: Synthetic pathways and associated impurity risks.[1][2][3][4][5][6][7][8] Route A (Grignard) is preferred for regiocontrol but risks over-addition.[1] Route B (Radical) is cheaper but yields difficult-to-separate isomers.
Experimental Validation Protocols
Do not rely solely on the vendor's CoA.[1] The following protocols are designed to stress-test the material quality.
Protocol A: Regioisomer Detection via 1H-NMR
Commercial samples synthesized via radical methods often contain 5-10% of the 3-acetyl isomer . Standard HPLC may merge these peaks.
-
Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ .
-
Acquisition: Run at 400 MHz or higher; minimum 16 scans.
-
Diagnostic Peaks:
-
Target (2-Acetyl): Look for the acetyl methyl singlet at ~2.65 ppm . The C6-H proton (ortho to nitrogen) will appear as a doublet at ~8.3 ppm .
-
Impurity (3-Acetyl): The acetyl methyl singlet typically shifts upfield to ~2.55 ppm . The C2-H proton (between N and acetyl) appears as a distinct singlet at ~8.9 ppm .
-
-
Acceptance Criteria: Integration of Impurity methyl peak < 2% of Target methyl peak.
Protocol B: HPLC Purity Assessment (Reverse Phase)
Pyridines can tail significantly on silica.[1] Use a buffered reverse-phase method.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) (buffers pH to ~2, ensuring pyridine is protonated).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 220 nm.[1]
-
Note: The "Tertiary Alcohol" impurity (from Grignard over-addition) is more polar and will elute earlier than the ketone target.[1]
Make vs. Buy Decision Logic
Should you buy the acetyl-pyridine directly, or buy the cyano-precursor?
Decision Workflow
Figure 2: Decision matrix for sourcing. For high-purity small-scale needs, in-house synthesis from the nitrile is often superior to buying degraded stock material.
The "Make" Protocol (Recommended for High Purity)
If commercial stock is unavailable or impure, the conversion of 2-cyano-4-chloro-3-methylpyridine is the most reliable route [1].
-
Reagents: 2-Cyano precursor (1.0 equiv), MeMgBr (1.1 equiv, 3.0 M in ether), Dry Toluene/THF (10:1).
-
Procedure:
-
Cool precursor solution to 0°C (Critical to prevent over-addition).[1]
-
Add MeMgBr dropwise over 30 mins.[1]
-
Stir at 0°C for 2 hours. The intermediate imine-magnesium salt precipitates.[1]
-
Quench: Pour into cold aqueous HCl (2M). Stir 1 hour to hydrolyze the imine to the ketone.
-
Extraction: Neutralize with NaHCO₃, extract with EtOAc.
-
-
Yield: Typically 85-90%.[1]
-
Advantage: Avoids the formation of the 3-acetyl isomer entirely.[1]
References
-
Synthesis of 2-Acetylpyridines via Grignard: Trécourt, F., et al. "New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange."[9] Tetrahedron, 2000, 56(10), 1349-1360. Link
-
Impurity Profiling in Pyridines: Andersson, H., et al. "Regioselective Synthesis of 2-Substituted Pyridines." Organic Letters, 2007, 9(7), 1335-1337. Link
-
Commercial Analog Data: "2-Acetylpyridine Product Information." Sigma-Aldrich.[1] Accessed Feb 2026.[1] Link
-
General Pyridine Synthesis: "Pyridine Synthesis - Organic Chemistry Portal."[1] Link
-
Compound Data: "1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one." PubChem. Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling halogenated pyridines or organometallic reagents.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. BJOC - Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines [beilstein-journals.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. scribd.com [scribd.com]
- 8. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
Safety Operating Guide
1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one: Operational & Disposal Guide
Executive Summary & Chemical Profile[1]
1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one (CAS: 1042533-31-0) is a functionalized halogenated pyridine derivative commonly utilized as a pharmacophore building block (e.g., in KRAS inhibitor synthesis).
Its structural inclusion of a chlorine atom on the pyridine ring mandates its classification as Halogenated Organic Waste . Improper disposal (e.g., mixing with non-halogenated solvents) can result in regulatory non-compliance (RCRA/REACH) and the formation of corrosive acid gases (HCl) or dioxins during incineration if not routed to a facility with appropriate scrubbers.
Physicochemical & Hazard Data
| Property | Specification |
| CAS Number | 1042533-31-0 |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| Physical State | Low-melting solid or viscous liquid (Ambient) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water. |
| Primary Hazards | Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H410: Very toxic to aquatic life with long-lasting effects (Inferred from chloropyridine class) |
| Waste Class | Halogenated Organic (Do not mix with Acetone/Methanol waste streams) |
Immediate Containment & Spill Response
Expert Insight: The high lipophilicity of this compound means it will rapidly penetrate dermal barriers. Speed is critical, but preventing spread to drains is paramount due to high aquatic toxicity.
Spill Response Decision Tree
Figure 1: Decision logic for immediate spill remediation ensuring containment of halogenated residues.
Waste Segregation & Classification Protocol
The Causality of Segregation: You must segregate this compound from non-halogenated solvents.
-
Chemical Incompatibility: The 4-chloro position is susceptible to nucleophilic aromatic substitution (
). Mixing this waste with strong nucleophiles (e.g., waste amines, thiols) in a drum can generate heat and pressure. -
Incineration Physics: Halogenated waste requires incineration at
with specific flue gas cleaning (scrubbers) to neutralize Hydrogen Chloride (HCl). Mixing this with standard fuel-blending waste (non-halogenated) dilutes the stream, potentially bypassing necessary scrubbers and violating EPA/EU directives.
Segregation Workflow
Figure 2: Waste stream segregation logic to prevent cross-contamination of fuel-blending streams.
Disposal Procedures (Step-by-Step)
A. Solid Waste (Pure Substance)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.
-
Transfer: Transfer the solid using a disposable spatula. Do not melt the solid to transfer it, as heating may liberate irritating vapors.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one"
-
Hazard Checkboxes: [x] Toxic [x] Irritant
-
-
Disposal Stream: Designate for High-Temperature Incineration .
B. Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put DCM solutions into a drum rated only for aqueous waste).
-
pH Check: Although the compound is neutral, check the pH of the waste stream. If acidic (due to hydrolysis or synthesis byproducts), neutralize to pH 6-8 before drumming to prevent metal corrosion of the waste container.
-
Drumming: Pour into the Halogenated Solvent carboy.
-
Critical: Ensure the carboy is grounded (earthed) if the solvent is flammable (e.g., Ethyl Acetate/Hexane mixtures) to prevent static discharge.
-
C. Decontamination of Glassware
-
Primary Rinse: Rinse glassware with a small volume of Dichloromethane (DCM) or Ethyl Acetate.
-
Destination: Pour this rinse into the Halogenated Waste container.
-
-
Secondary Rinse: Rinse with Acetone.
-
Destination: Pour this rinse into the Halogenated Waste container (due to cross-contamination).
-
-
Final Wash: Wash with aqueous detergent. This stream can go to the drain only if no organic solvent sheen is visible.
Regulatory & Compliance Notes
-
RCRA (USA): This compound is not explicitly P- or U-listed by name. However, it must be characterized by the generator. If dissolved in spent halogenated solvents (e.g., DCM), the mixture carries F002 codes. If disposed of as a pure solid, it is a characteristic hazardous waste (D-codes) based on toxicity.
-
REACH (EU): Treat as a substance of very high concern (SVHC) candidate due to the halogenated pyridine motif (potential for persistence).
-
Self-Validation: Before sealing any waste container, verify that no strong oxidizers (Peroxides, Nitric Acid) have been added to the halogenated drum. The oxidizable methyl group on the pyridine ring presents a theoretical fire risk if contacted with concentrated oxidizers.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58555393, 1-(4-Chloro-3-pyridin-2-ylphenyl)ethanone [Analog Structure Analysis]. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
Mastering the Unseen Threat: A Senior Application Scientist's Guide to Safely Handling 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one
For the pioneering researchers and drug development professionals dedicated to advancing science, the novel compound 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one presents both opportunity and a critical responsibility. As with any new chemical entity, a deep understanding of its potential hazards and the implementation of rigorous safety protocols are paramount. This guide moves beyond a simple checklist, offering a comprehensive operational and disposal plan rooted in the principles of chemical causality and self-validating safety systems. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
The Chemical Landscape: Understanding the Risks
Core Principles of Safe Handling: A Multi-Layered Approach
The safe handling of this compound relies on a multi-layered defense strategy that encompasses engineering controls, personal protective equipment (PPE), and stringent operational procedures.
Engineering Controls: Your First Line of Defense
The primary objective of engineering controls is to minimize your direct exposure to the chemical. All work with 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one, from weighing to reaction setup, must be conducted in a certified chemical fume hood.[1][3] This ensures that any vapors or dust are effectively captured and exhausted, preventing inhalation. An eyewash station and safety shower must be readily accessible in the immediate vicinity of your workspace.[2][4]
Personal Protective Equipment (PPE): Your Last and Most Personal Barrier
While engineering controls are designed to contain the hazard, PPE is your essential final barrier. The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand.
Eye and Face Protection:
Chemical splash goggles are mandatory at all times when handling the compound.[1][2] For procedures with a higher risk of splashing, such as transfers or reactions under pressure, a face shield should be worn in addition to goggles.
Hand Protection:
Given the potential for skin irritation and absorption, selecting the correct gloves is critical. Nitrile or neoprene gloves are recommended over latex, as they generally offer better resistance to a broader range of chemicals.[1] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent practice, especially during high-risk procedures.
Body Protection:
A flame-resistant lab coat should be worn and kept fully buttoned.[5][6] For tasks involving larger quantities or a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection:
When working within a properly functioning fume hood, respiratory protection is typically not required. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is essential.[4]
Operational Protocols: From Receipt to Disposal
A self-validating safety system is one where each step is designed to prevent and mitigate risk.
Receiving and Storage:
Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][7] The storage location should be clearly labeled, and access should be restricted to authorized personnel.
Weighing and Preparation of Solutions:
-
Preparation: Before starting, ensure all necessary equipment, including spatulas, weigh boats, and solvent, are inside the fume hood.
-
Weighing: To minimize the generation of dust, weigh the solid compound carefully.
-
Dissolving: Add the solvent to the solid slowly to avoid splashing. If the dissolution process is exothermic, allow the solution to cool before sealing the container.
Running Reactions:
-
Closed Systems: Whenever possible, reactions should be conducted in a closed system to prevent the release of vapors.
-
Monitoring: Regularly monitor the reaction for any unexpected changes in temperature or pressure.
Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material like vermiculite or sand.
-
Clean: Carefully sweep up the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one and any materials contaminated with it must be handled as hazardous waste.
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and reputable chemical waste disposal company.[8][9]
Summary of Personal Protective Equipment
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Not required in fume hood |
| Solution Preparation | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Not required in fume hood |
| Reaction | Chemical Splash Goggles (Face shield if risk of splash) | Nitrile or Neoprene Gloves | Lab Coat (Chemically resistant apron if large scale) | Not required in fume hood |
| Spill Cleanup | Chemical Splash Goggles and Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Lab Coat and Chemically Resistant Apron | NIOSH-approved respirator with organic vapor cartridge |
PPE Selection Workflow
Caption: PPE selection workflow based on task-specific risks.
By adhering to these principles and protocols, you can confidently and safely work with 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one, ensuring both your personal well-being and the integrity of your scientific endeavors.
References
- KISHIDA CHEMICAL CO., LTD. (2022, February 2). Safety Data Sheet.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE.
- WHS Regulations and the ADG Code. (n.d.). PYRIDINE.
- Medline. (n.d.). Safety Data Sheet.
- ECHEMI. (n.d.). 4-Chloro-3-methylpyridine hydrochloride SDS, 19524-08-4 Safety Data Sheets.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
- ChemSupply Australia Pty Ltd. (n.d.). Safety Data Sheet PYRIDINE.
- Apollo Scientific. (2023, July 6). Pyridine.
- Apollo Scientific. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- (2021, November 25). Material Safety Data Sheet.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. echemi.com [echemi.com]
- 7. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
